4-Chloro-N,N-dimethylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARSXMMESQDZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161449 | |
| Record name | 4-Chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-80-7 | |
| Record name | 4-Chloro-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-N,N-dimethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N,N-dimethylbenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-N,N-DIMETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2JS45BUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7) for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the benzamide functional group is a cornerstone, present in a multitude of biologically active compounds and serving as a critical synthetic intermediate. The introduction of a chlorine atom onto the phenyl ring, as seen in 4-Chloro-N,N-dimethylbenzamide, significantly modulates the molecule's electronic and lipophilic properties. This guide offers a comprehensive exploration of this compound, CAS number 14062-80-7, moving beyond its basic chemical identity to provide researchers, scientists, and drug development professionals with a deeper understanding of its synthesis, characterization, and, most importantly, its potential as a versatile scaffold in the discovery of novel therapeutic agents. While direct biological applications of this specific molecule are not extensively documented, this paper will delve into the burgeoning field of 4-chlorobenzamide derivatives, which have shown significant promise in oncology and antimicrobial research.[1][2] This guide is structured to provide not just a repository of information, but a logical and insightful narrative that underscores the practical applications and future potential of this compound and its analogs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 14062-80-7 | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO | [3][6] |
| Molecular Weight | 183.63 g/mol | [3][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide | [3] |
| Appearance | Off-white solid | |
| Melting Point | 57-58 °C | |
| Boiling Point | 128-130 °C at 1.2 Torr |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as two doublets in the region of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The two N-methyl groups give rise to two singlets around 2.9-3.1 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (typically four signals in the 127-140 ppm range), and the N-methyl carbons (around 35-40 ppm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) at m/z 183 and a characteristic isotopic peak at m/z 185 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns include the loss of the dimethylamino group.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1630-1660 cm⁻¹.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a well-established process, with the most common and efficient route involving the acylation of dimethylamine with 4-chlorobenzoyl chloride.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Dimethylamine: Slowly add a solution of dimethylamine (2 equivalents, typically a 40% aqueous solution or a 2M solution in THF) to the stirred solution of 4-chlorobenzoyl chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.
Analytical Characterization for Purity and Identity
Rigorous analytical testing is paramount to ensure the quality and consistency of this compound for research and development purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 25 °C |
Applications in Drug Discovery and as a Synthetic Intermediate
While this compound itself is not a known therapeutic agent, the 4-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][2]
The 4-Chlorobenzamide Scaffold in Oncology
Derivatives of 4-chlorobenzamide have demonstrated significant antiproliferative effects against various cancer cell lines.[1] The mechanism of action is often multifaceted, targeting key cellular processes.
-
Tubulin Polymerization Inhibition: Certain 4-chlorobenzamide derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
-
PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 by 4-chlorobenzamide analogs can lead to synthetic lethality in cancer cells with specific DNA repair defects.[1]
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives have shown the ability to inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Antimicrobial Potential
The 4-chlorobenzamide moiety has also been incorporated into molecules with notable antimicrobial and antifungal properties.[2] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
A Critical Intermediate in Pharmaceutical Synthesis
Perhaps the most significant role of 4-chlorobenzamide derivatives is as key building blocks in the synthesis of marketed drugs. A prominent example is the use of a closely related analog, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, as a pivotal intermediate in the synthesis of bezafibrate , a fibrate drug used to treat hyperlipidemia.[7]
Diagram of a Potential Biological Signaling Pathway
Caption: A simplified diagram illustrating a potential mechanism of action for 4-chlorobenzamide derivatives in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
For researchers investigating the anticancer potential of novel 4-chlorobenzamide derivatives, the MTT assay is a fundamental method for assessing cytotoxicity.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of the 4-chlorobenzamide derivative in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: It is classified as an eye and skin irritant. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
This compound is a readily accessible and synthetically versatile compound. While its direct biological applications are not yet fully elucidated, its core structure, the 4-chlorobenzamide scaffold, is of significant interest to the drug discovery community. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on the synthesis and screening of novel analogs of this compound to establish comprehensive structure-activity relationships (SAR) and to identify lead compounds with improved potency and selectivity. The protocols and information presented in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. This compound | 14062-80-7 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Buy 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | 41859-57-8 [smolecule.com]
4-Chloro-N,N-dimethylbenzamide physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-N,N-dimethylbenzamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). Its molecular framework, featuring a chlorinated benzene ring coupled to a dimethylated amide group, provides a versatile scaffold for building more complex molecules. An authoritative understanding of its core physical, chemical, and safety properties is paramount for its effective and safe application in laboratory research, process development, and scale-up operations. This guide synthesizes critical data to provide a comprehensive technical overview, explaining not just the "what" but the "why" behind its characteristics and the methodologies used for its analysis.
Molecular Identity and Structure
The unique reactivity and physical behavior of this compound are direct consequences of its molecular architecture. The electron-withdrawing nature of both the chlorine atom and the carbonyl group influences the electron density of the aromatic ring, while the tertiary amide group dictates its polarity and hydrogen bonding capabilities.
Caption: Molecular Structure of this compound.
Key identifiers for this compound are consolidated below for unambiguous reference.
| Identifier | Value |
| CAS Number | 14062-80-7[1][2][3][4][5][6] |
| Molecular Formula | C₉H₁₀ClNO[1][2][3][4][5] |
| Molecular Weight | 183.63 g/mol [3][7] |
| IUPAC Name | This compound[3] |
| InChI | InChI=1S/C9H10ClNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3[3][5] |
| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N[1][3][5] |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)Cl[3] |
| Synonyms | N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide[3][5][6] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various solvents and thermal conditions, which is critical for designing reaction setups, purification strategies, and formulation processes.
| Property | Value | Source(s) |
| Physical State | Solid, Off-white in appearance. | [8] |
| Melting Point | 57-59 °C | [6] |
| Boiling Point | 128-130 °C at 1.2 Torr; 107-108 °C at 45.2 Torr | [6][9] |
| Density | 1.172 g/cm³ (Predicted) | [9] |
| pKa | -1.42 ± 0.70 (Predicted) | [9] |
| LogP | 1.39 - 2.04 | [1][9] |
| Refractive Index | 1.544 (Predicted) | [9] |
Expert Insights on Solubility:
The solubility of this compound is governed by the "like dissolves like" principle.[10] Its structure contains both a nonpolar chlorophenyl group and a polar tertiary amide group.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): High solubility is expected. These solvents can effectively solvate the polar amide group without the steric hindrance that protic solvents might present.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated due to the potential for hydrogen bond acceptance by the amide's carbonyl oxygen.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. The energy required to break the crystal lattice of the solid is not sufficiently compensated by the weak van der Waals interactions with nonpolar solvents.[10]
-
Water: The compound is expected to be only slightly soluble in water. While the amide group offers some polarity, the hydrophobic nature of the chlorophenyl ring dominates, limiting its miscibility with water.[11]
Analytical Characterization and Spectral Data
Confirming the identity and purity of this compound requires robust analytical techniques. Spectral data provides a molecular fingerprint, which is essential for quality control and regulatory submissions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for structural elucidation. Key signals in the spectrum, such as those for the carbonyl carbon and the distinct aromatic carbons, confirm the compound's core structure.[3][12] The presence of signals corresponding to the two N-methyl groups further validates its identity.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In GC-MS or LC-MS analysis, this compound will exhibit a characteristic molecular ion peak (M+) and an isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence of its elemental composition.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of this compound.[1] A typical method involves a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric or formic acid to ensure sharp peak shapes.[1] Using formic acid is critical for methods coupled with mass spectrometry (LC-MS) as it is a volatile buffer.[1]
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, where the rationale behind each step ensures a robust and reproducible outcome.
Protocol 1: Synthesis via Acylation of Dimethylamine
This standard laboratory synthesis involves the reaction of 4-chlorobenzoyl chloride with dimethylamine.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: Prepare a mixture of a 40% aqueous solution of dimethylamine and methylene chloride in a reaction vessel cooled in an ice bath.
-
Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and minimize the volatilization of dimethylamine. Methylene chloride serves as the organic solvent to dissolve the acyl chloride.
-
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in methylene chloride to the stirred dimethylamine mixture.[13]
-
Causality: Slow addition maintains temperature control. The aqueous dimethylamine provides both the nucleophile and the base to neutralize the HCl byproduct generated during the reaction.
-
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours.[13]
-
Causality: This ensures the reaction proceeds to completion.
-
-
Workup: Separate the methylene chloride layer. Wash it with a saturated solution of NaHCO₃ and then with water.
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl or unreacted 4-chlorobenzoyl chloride. The water wash removes any remaining salts.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: Recrystallize the crude solid from a suitable solvent, such as methanol, to obtain the pure product.[13]
-
Causality: Recrystallization is an effective method for purifying solid organic compounds, removing impurities that have different solubility profiles in the chosen solvent system.
-
Safety, Handling, and Storage
A thorough understanding of a compound's hazards is a prerequisite for its safe handling.
-
GHS Hazard Identification:
-
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[15] Wear protective gloves, protective clothing, eye protection, and face protection.[14][15] Use only outdoors or in a well-ventilated area and avoid breathing dust.[14][15]
-
Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.[14][15] For skin contact, wash with plenty of soap and water.[15] If inhaled, remove the person to fresh air.[15]
-
-
Storage:
Conclusion
This compound is a well-characterized compound with a defined set of physical, chemical, and safety properties. Its predictable solubility, thermal stability, and well-documented spectral characteristics make it a reliable building block in synthetic chemistry. The protocols for its synthesis and analysis are robust and grounded in fundamental chemical principles. This guide provides the necessary technical foundation for researchers and developers to confidently and safely utilize this important chemical intermediate in their work.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. guidechem.com [guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. spectrabase.com [spectrabase.com]
- 13. prepchem.com [prepchem.com]
- 14. cdn.chemservice.com [cdn.chemservice.com]
- 15. fishersci.com [fishersci.com]
Core Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, structural characterization, reactivity, and safety protocols, grounding all information in established scientific principles and authoritative data.
This compound, with the CAS Registry Number 14062-80-7, is a substituted aromatic amide.[1][2] Its structure features a central benzamide core, substituted with a chlorine atom at the para (4-) position of the benzene ring and two methyl groups on the amide nitrogen. This specific arrangement of functional groups dictates its chemical behavior and utility as a synthetic building block.
The chlorine atom acts as a deactivating but ortho-, para-directing group for electrophilic aromatic substitution, while also providing a site for nucleophilic aromatic substitution under certain conditions. The tertiary amide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
References
4-Chloro-N,N-dimethylbenzamide molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 4-Chloro-N,N-dimethylbenzamide
Introduction
In the landscape of organic synthesis and drug development, the precise characterization of chemical intermediates is a foundational pillar of success. This compound (CAS No. 14062-80-7) is a substituted benzamide that serves as a critical building block in the synthesis of more complex molecules, including specialized agrochemicals and potential pharmaceutical candidates.[1] Its utility stems from a stable, yet reactive, structure that allows for further functionalization.
The molecular weight of a compound is its most fundamental quantitative property. It governs stoichiometric calculations for synthesis, dictates the response in mass-sensitive analytical detectors, and is a critical parameter for registration and quality control. This guide provides an in-depth analysis of the molecular weight of this compound, framed within the practical context of its synthesis, analytical verification, and application. It is designed for researchers, chemists, and drug development professionals who require both theoretical accuracy and field-proven methodologies.
Section 1: Core Molecular Identity and Physicochemical Properties
A compound's identity is defined by its structure, formula, and resulting physical properties. These elements are inextricably linked, with the molecular weight being a direct calculation from the molecular formula.
Chemical Structure and Formula
This compound possesses a central benzamide core. A chlorine atom is substituted at the para (4-position) of the phenyl ring, and two methyl groups are attached to the amide nitrogen.
The verified molecular formula for this compound is C₉H₁₀ClNO .[2][3][4]
The Definitive Molecular Weight
The molecular weight (MW) is the sum of the average atomic weights of all atoms in the molecule. It is the value used for weighing out bulk materials in the laboratory.
Calculation:
-
9 Carbon atoms: 9 x 12.011 u = 108.099 u
-
10 Hydrogen atoms: 10 x 1.008 u = 10.080 u
-
1 Chlorine atom: 1 x 35.453 u = 35.453 u
-
1 Nitrogen atom: 1 x 14.007 u = 14.007 u
-
1 Oxygen atom: 1 x 15.999 u = 15.999 u
-
Total Molecular Weight = 183.638 u ( g/mol )
This calculated value aligns with data from numerous authoritative sources, which report values ranging from 183.63 g/mol to 183.64 g/mol .[4][5] For most practical purposes, 183.64 g/mol is the accepted value.
It is crucial to distinguish molecular weight from monoisotopic mass (183.0450916 Da), which is calculated using the mass of the most abundant isotopes of each element.[4][5] Monoisotopic mass is the value experimentally determined by high-resolution mass spectrometry.
Summary of Physicochemical Properties
For any researcher, a comprehensive understanding of a compound's properties is essential for its effective use and handling. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 14062-80-7 | [2][3][4] |
| Molecular Formula | C₉H₁₀ClNO | [2][6] |
| Molecular Weight | 183.64 g/mol | [2][7] |
| Appearance | Off-white solid | [8] |
| Melting Point | 57-59 °C | [7] |
| Boiling Point | 128-130 °C @ 1.2 Torr | [5] |
| IUPAC Name | This compound | [3][4] |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)Cl | [4][9] |
| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N | [2][3][4] |
Section 2: Synthesis and Manufacturing Context
Understanding the synthesis of this compound is vital, as the choice of route and purification methods directly impacts the final purity and validates its identity. It is almost exclusively produced as an intermediate for further chemical reactions.
Dominant Synthetic Pathway: Acylation of Dimethylamine
The most direct and industrially scalable method for preparing this compound is the Schotten-Baumann reaction, which involves the acylation of dimethylamine with 4-chlorobenzoyl chloride.[6]
Causality of Experimental Choices:
-
Reactants: 4-chlorobenzoyl chloride is a highly reactive acylating agent, making the reaction efficient. Dimethylamine is a potent nucleophile.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.
-
Base: A tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because HCl would otherwise protonate the dimethylamine, rendering it non-nucleophilic and halting the reaction.
References
- 1. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ivychem.com [ivychem.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-dimethylbenzamide
A-01-2026
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-N,N-dimethylbenzamide, a key chemical intermediate. The primary focus is on the most prevalent and efficient laboratory-scale method: a two-step process involving the conversion of 4-chlorobenzoic acid to its acyl chloride derivative, followed by amidation with dimethylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses critical parameters for process optimization and safety. The guide is intended for researchers, chemists, and professionals in drug development and chemical synthesis who require a thorough and practical understanding of this manufacturing process.
Introduction and Significance
This compound (C₉H₁₀ClNO, CAS No: 14062-80-7) is a disubstituted benzamide derivative that serves as a valuable building block in organic synthesis. Its structural motif is found in a variety of compounds with significant biological activity, making it a crucial intermediate in the pharmaceutical industry. The N,N-dimethylamide functional group is known for its role as a directed metalation group in organic synthesis, facilitating regioselective functionalization of the aromatic ring.[1] A reliable and scalable synthesis is therefore of paramount importance for research and development activities that depend on this versatile precursor.
This guide offers an in-depth examination of the most robust and widely adopted synthetic strategy, providing the scientific community with the causal insights and practical details necessary for successful and reproducible synthesis.
Primary Synthesis Pathway: Acyl Chloride-Mediated Amidation
The conversion of a carboxylic acid to an amide is a cornerstone transformation in organic chemistry. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2] To circumvent this, a two-step approach is employed, wherein the carboxylic acid is first activated to a more electrophilic species. The most common and effective strategy is the conversion of the carboxylic acid to an acyl chloride.[2][3]
The overall synthesis of this compound from 4-chlorobenzoic acid proceeds as follows:
-
Step 1: Acyl Chloride Formation. 4-chlorobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to form the highly reactive intermediate, 4-chlorobenzoyl chloride.[4]
-
Step 2: Amidation. The 4-chlorobenzoyl chloride is subsequently reacted with dimethylamine in a nucleophilic acyl substitution reaction to yield the final product, this compound.[5] This step is a classic example of the Schotten-Baumann reaction.[6][7]
Caption: High-level workflow for the synthesis of this compound.
Mechanistic Insights and Reagent Rationale
Step 1: Formation of 4-Chlorobenzoyl Chloride
The conversion of the carboxylic acid's hydroxyl group into a good leaving group is the key to this step.[8][9] Thionyl chloride (SOCl₂) is an excellent reagent for this purpose for several reasons:
-
High Reactivity: It readily reacts with carboxylic acids at moderate temperatures.[10]
-
Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[4][10] This simplifies purification, as the excess reagent can be removed by distillation or evaporation.[4]
The mechanism involves an initial nucleophilic attack by the carbonyl oxygen of the carboxylic acid onto the sulfur atom of thionyl chloride.[8][9] This is followed by the expulsion of a chloride ion and subsequent rearrangement to form a chlorosulfite intermediate. A final intramolecular or intermolecular attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl.[9][10][11]
Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.
Step 2: Amidation via Schotten-Baumann Reaction
The reaction of an acyl chloride with a primary or secondary amine is known as the Schotten-Baumann reaction.[6][12] The mechanism is a classic nucleophilic acyl substitution.[5][7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate.[5][6]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.[5]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture to yield the final, neutral N,N-dimethylbenzamide product.[6]
Causality of Base Addition: The reaction produces one equivalent of HCl.[3][13] This acid will react with the basic dimethylamine starting material to form a non-nucleophilic ammonium salt, effectively halting the reaction. To prevent this, a base (such as pyridine, triethylamine, or even an excess of the amine nucleophile itself) is added to neutralize the HCl as it is formed, thus driving the reaction to completion.[2][14]
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-Chlorobenzoyl Chloride
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a gas trap (e.g., a drying tube with calcium chloride leading to a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.[4]
-
Reagents: To the flask, add 4-chlorobenzoic acid (1.0 eq). In the fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~2.5-3.0 eq). A solvent such as dichloromethane (DCM) can be used, but using SOCl₂ as both reagent and solvent is common.[2][4]
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) with continuous stirring.[4] The solid 4-chlorobenzoic acid will gradually dissolve as it reacts. Maintain reflux for 2-4 hours, or until gas evolution ceases, indicating the reaction is complete.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).[4] The crude 4-chlorobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically used in the next step without further purification.[15]
Step 2: Synthesis of this compound
-
Setup: In a separate flask equipped with a magnetic stir bar and an addition funnel, dissolve the crude 4-chlorobenzoyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).[2] Cool the flask in an ice bath (0°C).
-
Reagents: Prepare a solution of dimethylamine (e.g., a 40% aqueous solution or a solution in THF, ~2.2 eq) and a tertiary amine base like triethylamine (~1.2 eq) in the same solvent.
-
Reaction: Add the dimethylamine/base solution dropwise to the stirred, cooled solution of 4-chlorobenzoyl chloride via the addition funnel. A violent reaction may occur, producing a white precipitate (triethylammonium chloride).[5][13] Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-16 hours to ensure complete reaction.[2]
-
Workup & Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted 4-chlorobenzoic acid from hydrolysis, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes or ethanol/water.[16][17]
-
Process Parameters and Data Summary
Successful synthesis relies on careful control of key parameters. The following table summarizes typical conditions.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation | Rationale & Field Insights |
| Primary Reagents | 4-Chlorobenzoic Acid, Thionyl Chloride | 4-Chlorobenzoyl Chloride, Dimethylamine | Thionyl chloride is an effective activating agent. An excess of dimethylamine can serve as both nucleophile and base.[2][10] |
| Stoichiometry | SOCl₂ in excess (2-3 eq) | Dimethylamine (2.2 eq), Base (1.2 eq) | Excess SOCl₂ drives the first reaction to completion. Two equivalents of amine are needed in the second step: one for nucleophilic attack and one to neutralize HCl. An auxiliary base is more efficient.[4][13] |
| Solvent | Neat SOCl₂ or DCM/THF | Dichloromethane (DCM), THF, Ethyl Acetate | Aprotic solvents are crucial to prevent hydrolysis of the acyl chloride intermediate.[2][18] |
| Temperature | Reflux (~80°C) | 0°C to Room Temperature | Step 1 requires heat to proceed at a reasonable rate. Step 2 is highly exothermic and requires initial cooling to control the reaction rate and minimize side products.[2][4] |
| Reaction Time | 2-4 hours | 2-16 hours | Reaction completion can be monitored by TLC or cessation of gas evolution in Step 1. |
| Typical Yield | >90% (crude) | 70-90% (purified) | Yields are generally high for this robust reaction. Purity of the acyl chloride is key to high yield in the second step. |
Safety and Handling
All procedures must be conducted with a thorough understanding of the hazards involved.
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[19][20][21] It causes severe burns to skin, eyes, and the respiratory tract.[22] Always handle under an inert atmosphere in a chemical fume hood.[20]
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator (induces tears).[23] It is moisture-sensitive and will hydrolyze to 4-chlorobenzoic acid and HCl.[18]
-
Dimethylamine: Flammable and corrosive. It can cause severe skin and eye irritation. Handle with care in a well-ventilated area.
-
Pressure Build-up: Both reaction steps generate gaseous byproducts (HCl, SO₂). Ensure that the reaction vessel is not sealed and is properly vented through a trap to prevent dangerous pressure build-up.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the two N-methyl groups.[24][25]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1630-1660 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid and the sharp C=O stretch of the acyl chloride intermediate are key indicators of reaction completion.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[26]
-
Melting Point: A sharp melting point close to the literature value indicates high purity of the crystalline product.
Conclusion
The synthesis of this compound via the activation of 4-chlorobenzoic acid with thionyl chloride followed by a Schotten-Baumann amidation with dimethylamine is a highly reliable, efficient, and scalable method. This guide has detailed the critical mechanistic principles, experimental protocols, and safety considerations necessary for its successful implementation. By understanding the causality behind each step—from the choice of activating agent to the necessity of a base in the amidation—researchers can confidently reproduce and optimize this essential synthetic transformation.
References
- 1. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.it]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
- 15. nanobioletters.com [nanobioletters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. prepchem.com [prepchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. spectrabase.com [spectrabase.com]
- 26. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-N,N-dimethylbenzamide, a halogenated aromatic amide of significant interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and detailed synthesis protocols, emphasizing the mechanistic rationale behind the synthetic strategy. Furthermore, it covers in-depth analytical and spectroscopic characterization, reactivity, potential applications, and essential safety protocols. This guide is structured to serve as a practical, in-depth resource for professionals engaged in chemical research and development, providing both foundational knowledge and actionable experimental details.
Chemical Identity and Nomenclature
This compound is a fine chemical intermediate. Its structure features a benzene ring substituted with a chlorine atom at the para (4-position) and an N,N-dimethylcarboxamide group.
-
IUPAC Name: this compound[1]
-
Synonyms: N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide[1][2]
-
Molecular Weight: 183.63 g/mol [1]
-
Canonical SMILES: CN(C)C(=O)C1=CC=C(C=C1)Cl[1]
Physicochemical Properties
The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and storage. The properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | General chemical knowledge |
| Melting Point | 57-59 °C | [2] |
| Boiling Point | 128-130 °C at 1.2 Torr | [4] |
| Density | 1.172 g/cm³ (predicted) | [4] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.[5][6] | Inferred from synthesis protocols |
| pKa (Predicted) | -1.42 ± 0.70 | [4] |
Synthesis and Mechanistic Rationale
The most direct and widely employed method for synthesizing this compound is the Schotten-Baumann reaction. This involves the nucleophilic acyl substitution of a reactive carboxylic acid derivative, typically 4-chlorobenzoyl chloride, with a secondary amine, dimethylamine.[7]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.[5][8][9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate.[5][9]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is an excellent leaving group.[5][8]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (such as excess dimethylamine or an added tertiary amine like triethylamine) to yield the final, neutral N,N-disubstituted amide product and an ammonium salt byproduct.[8][9]
Causality Note: The use of an acyl chloride is crucial as it is significantly more reactive than the parent carboxylic acid. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the oxygen and chlorine atoms. An external base is required to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[5][8]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-chlorobenzoyl chloride (1.0 eq.) dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).[7] Cool the solution to 0°C in an ice bath.
-
Amine Addition: Slowly add a solution of dimethylamine (e.g., 2.0 eq., as a solution in THF or bubbled as a gas) to the stirred acyl chloride solution. Note: An alternative is to use dimethylamine hydrochloride (1.1 eq.) with a non-nucleophilic base like triethylamine (1.2 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and the ammonium salt byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel to yield pure this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. Below are the expected spectroscopic data points.
| Technique | Expected Data / Interpretation |
| ¹H NMR | Signals corresponding to the aromatic protons (two doublets, AA'BB' system, ~7.4 ppm) and the two N-methyl groups (a singlet, ~3.0 ppm, may be broad due to restricted rotation around the C-N amide bond). |
| ¹³C NMR | Aromatic carbons (~128-140 ppm), the carbonyl carbon (~170 ppm), and the N-methyl carbons (~35-40 ppm). A reference spectrum is available.[1][10] |
| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch around 1630-1660 cm⁻¹. C-Cl stretch around 700-800 cm⁻¹. Aromatic C=C stretches around 1400-1600 cm⁻¹. |
| Mass Spectrometry (GC-MS/LC-MS) | The molecular ion peak [M]⁺ should be observed, showing a characteristic 3:1 isotopic pattern for the presence of one chlorine atom (m/z at ~183 and ~185). A major fragment often corresponds to the 4-chlorobenzoyl cation (m/z at ~139 and ~141).[1] |
| HPLC | Purity analysis can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic acid modifier for MS compatibility.[11] |
Reactivity and Applications
Chemical Reactivity
-
Amide Group: The amide functional group is relatively stable. It can be hydrolyzed to 4-chlorobenzoic acid and dimethylamine under strong acidic or basic conditions with heating.
-
Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions (relative to the chlorine). The amide group is also a deactivating, meta-directing group.
-
Chlorine Atom: The aryl chloride is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific metal catalysis.
Applications
This compound is primarily used as a building block and intermediate in the synthesis of more complex molecules.
-
Pharmaceuticals: It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The specific structure can be a key component of molecules designed to interact with biological targets. For instance, related benzamide structures are found in compounds with antipsychotic, antiemetic, and gastroprokinetic activities.
-
Agrochemicals: It is a valuable intermediate in the development of pesticides and herbicides. For example, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key component of the insecticide chlorantraniliprole (Rynaxypyr).[12]
-
Materials Science: Substituted benzamides can be used in the synthesis of polymers and other advanced materials.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All procedures must be conducted with appropriate personal protective equipment and engineering controls.
-
GHS Classification: Causes serious eye irritation (H319).[1]
-
Precautionary Statements:
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a foundational chemical intermediate whose synthesis via the Schotten-Baumann reaction is robust and well-understood. Its utility in the pharmaceutical and agrochemical industries underscores the importance of mastering its synthesis and characterization. This guide has provided the essential technical details, mechanistic insights, and safety protocols necessary for its effective and safe application in a research and development setting.
References
- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 4-Chloro-N,N-dimethylbenzamide
This guide provides a comprehensive technical overview of the solubility of 4-Chloro-N,N-dimethylbenzamide (C₉H₁₀ClNO). In the absence of extensive publicly available quantitative solubility data for this specific compound, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility accurately and reliably in their own laboratory settings. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer detailed guidance on analytical quantification.
Introduction to this compound
This compound is a substituted aromatic amide with a molecular weight of 183.63 g/mol .[1] Its chemical structure, featuring a chlorophenyl group attached to a dimethyl-substituted amide, imparts a moderate polarity. Understanding its solubility is critical for a range of applications, including reaction chemistry, process development, formulation, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| CAS Number | 14062-80-7 | [2] |
| Melting Point | 57-59 °C | [2] |
| Boiling Point | 128-130 °C (at 1.2 Torr) | |
| IUPAC Name | This compound | [1] |
Theoretical Framework of Solubility
The solubility of a solid crystalline compound like this compound in a liquid solvent is fundamentally governed by the principle of "like dissolves like." This adage is a reflection of the intermolecular forces at play between the solute and the solvent molecules. The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and forming new solute-solvent interactions.
The key structural features of this compound that influence its solubility are:
-
Amide Group (-CON(CH₃)₂): The tertiary amide group is polar and can act as a hydrogen bond acceptor. This functionality enhances solubility in polar solvents.
-
N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom prevent hydrogen bond donation from the amide nitrogen. This can slightly decrease solubility in highly polar, protic solvents compared to a primary or secondary amide. These groups also contribute to the molecule's overall size and lipophilicity.
-
4-Chloro Substitution: The chlorine atom on the benzene ring is electron-withdrawing and adds to the molecule's polarity.
-
Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in aromatic and less polar solvents through van der Waals forces and potential π-π stacking interactions.
Based on these structural characteristics, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., methanol, ethanol): Sparingly soluble. While the amide group can interact with the solvent's hydroxyl group, the overall hydrophobicity of the molecule will limit extensive dissolution.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): Likely to be soluble. These solvents can effectively solvate the polar amide group.
-
Nonpolar Solvents (e.g., hexane, toluene): Poorly soluble. The energy required to break the crystal lattice of the polar solute is not sufficiently compensated by the weak solute-solvent interactions.
-
Aqueous Solvents (e.g., water): Very poorly soluble. The significant nonpolar surface area of the molecule leads to a hydrophobic effect, making it energetically unfavorable to dissolve in water.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Causality Behind Experimental Choices
The shake-flask method is designed to ensure that the measured solubility represents a true thermodynamic equilibrium. Agitation is crucial to maximize the surface area of the solid in contact with the solvent, thereby accelerating the dissolution process. Maintaining a constant temperature is critical as solubility is highly temperature-dependent. The presence of excess, undissolved solid throughout the experiment is a visual confirmation that the solution is saturated.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume or weight of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator. The temperature should be controlled to ±0.5 °C.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). It is crucial to establish the time required to reach equilibrium by sampling at different time points in a preliminary experiment. Equilibrium is reached when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the diluted sample using a validated analytical technique to determine the concentration of this compound.
-
Visualizing the Workflow
Caption: Workflow for determining thermodynamic solubility.
Analytical Quantification of this compound
The accurate quantification of the dissolved solute in the saturated solution is paramount. Several analytical techniques can be employed, with High-Performance Liquid Chromatography with UV detection (HPLC-UV) being a highly recommended method due to its specificity, sensitivity, and robustness.
Table 2: Comparison of Analytical Methods for Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High specificity, good sensitivity, widely available. | Requires method development, moderate run times. |
| GC-MS | Separation based on volatility, detection by mass spectrometry. | Very high specificity and sensitivity. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| UV-Vis Spectrophotometry | Measures absorbance of UV-Vis light. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing species. |
Recommended Protocol: HPLC-UV Method
This protocol provides a starting point for developing a robust HPLC-UV method for the quantification of this compound.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve a good peak shape and retention time. An acidic modifier like 0.1% formic acid or phosphoric acid can be added to improve peak shape.[4]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the maximum absorbance wavelength (λmax) of this compound. This can be determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
-
Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., mobile phase) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the diluted samples.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
-
Inject the diluted samples from the solubility experiment.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
Calculate the original solubility in the saturated solution, accounting for the dilution factor.
-
Visualizing the Analytical Workflow
Caption: Workflow for HPLC-UV quantification.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.
Table 3: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Quantification |
| e.g., Methanol | 25 | Experimental Value | Calculated Value | HPLC-UV |
| e.g., Acetone | 25 | Experimental Value | Calculated Value | HPLC-UV |
| e.g., Toluene | 25 | Experimental Value | Calculated Value | HPLC-UV |
| e.g., Methanol | 40 | Experimental Value | Calculated Value | HPLC-UV |
| e.g., Acetone | 40 | Experimental Value | Calculated Value | HPLC-UV |
| e.g., Toluene | 40 | Experimental Value | Calculated Value | HPLC-UV |
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a comprehensive framework for its determination. By understanding the theoretical principles of solubility and meticulously following the detailed experimental and analytical protocols outlined, researchers can generate high-quality, reliable solubility data. This information is invaluable for the successful development and application of this compound in various scientific and industrial endeavors. The emphasis on robust experimental design and accurate analytical quantification ensures the trustworthiness and utility of the generated data.
References
The Multifaceted Biological Activities of 4-Chloro-N,N-dimethylbenzamide Derivatives: A Technical Guide
This guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 4-Chloro-N,N-dimethylbenzamide and its derivatives. It is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the potential of this chemical scaffold.
Introduction: The Versatile Benzamide Scaffold
Benzamides are a prominent class of compounds in medicinal and agricultural chemistry, forming the core structure of a wide array of biologically active molecules. The introduction of a chlorine atom at the 4-position of the benzene ring, combined with N,N-dimethyl substitution on the amide nitrogen, gives rise to a unique set of physicochemical properties that significantly influence the biological profile of the resulting derivatives. This guide will delve into the known and emerging applications of these compounds, from crop protection to cancer therapy.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through the reaction of a 4-chlorobenzoyl chloride with dimethylamine or by the amidation of 4-chlorobenzoic acid. A common synthetic route involves the use of thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with dimethylamine.
Experimental Protocol: Synthesis of this compound[1][2]
This protocol describes a general method for the synthesis of this compound from 4-chlorobenzoyl chloride and dimethylamine.
Materials:
-
4-chlorobenzoyl chloride
-
40% aqueous solution of methylamine
-
Methylene chloride
-
Methanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
A mixture of 1250 ml of a 40% aqueous solution of methylamine and 1250 ml of methylene chloride is prepared and cooled in an ice bath.
-
A solution of 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride is added dropwise with stirring to the cooled methylamine solution over a period of 50 minutes.
-
After the addition is complete, the mixture is stirred for an additional 2 hours.
-
The resulting white precipitate is filtered off and air-dried.
-
The methylene chloride layer from the filtrate is separated, dried, and evaporated to yield crude 4-chloro-N-methyl-benzamide.
-
The crude product is recrystallized from 1200 ml of methanol to obtain the purified product.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Part 2: Herbicidal and Insecticidal Activity
Derivatives of this compound have been investigated for their potential applications in agriculture as both herbicides and insecticides.[1][2]
Herbicidal Activity
Benzamides as a class are known to exhibit herbicidal properties.[3] The mechanism of action for many benzamide herbicides involves the disruption of cell division and microtubule organization.[3] They can bind to tubulin, the primary protein component of microtubules, inhibiting their polymerization and leading to a cessation of cell division and ultimately plant death.[3] Another proposed mechanism for some benzamides is the inhibition of cell wall biosynthesis.[3]
While specific studies on the herbicidal mechanism of this compound are limited, the structural features suggest that it could potentially act through similar pathways. The N,N-dimethyl substitution may influence its uptake, translocation, and binding affinity to target proteins within the plant.
Insecticidal Activity
The role of 4-Chloro-N,N-diethylbenzamide in the production of insecticides has been noted, suggesting that this scaffold can be effective for crop protection.[1][2] However, detailed public-domain data on the specific insecticidal targets and the spectrum of activity for this compound derivatives is an area that requires further research.
Part 3: Anticancer and Therapeutic Potential
A significant body of research has focused on the anticancer properties of benzamide derivatives, with the 4-chlorobenzamide moiety being identified as a key pharmacophore for cytotoxic activity against various cancer cell lines.[4]
Anticancer Activity
Studies have demonstrated that derivatives of 4-methylbenzamide containing 2,6-substituted purines exhibit potent anticancer activity.[5] For instance, compounds with two chlorine atoms at the C-2 and C-6 positions of the purine ring showed high activity against leukemia (K562 and HL-60) and renal carcinoma (OKP-GS) cell lines.[5]
Table 1: Anticancer Activity of 4-Methylbenzamide Derivatives [5]
| Compound ID | Target Cell Line | IC50 (µM) |
| 7 | K562 | 2.27 |
| HL-60 | 1.42 | |
| OKP-GS | 4.56 | |
| 10 | K562 | 2.53 |
| HL-60 | 1.52 | |
| OKP-GS | 24.77 |
Mechanism of Anticancer Action
The anticancer mechanism of these derivatives is believed to involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[5] Specifically, some 4-methylbenzamide derivatives have shown inhibitory activity against platelet-derived growth factor receptors (PDGFRα and PDGFRβ).[5] Furthermore, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase, preventing cancer cell division.[5]
Diagram of Potential Anticancer Signaling Pathway:
Caption: Potential signaling pathway inhibited by benzamide derivatives.
Other Therapeutic Activities
The versatility of the benzamide scaffold extends beyond anticancer applications. For example, N-phenylbenzamide derivatives have been shown to possess anti-HBV activity, potentially by increasing the intracellular levels of the antiviral protein APOBEC3G.[6] This highlights the broad therapeutic potential of this class of compounds.
Part 4: Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.
-
Substitution on the Benzamide Ring: The presence of the chlorine atom at the 4-position is often associated with enhanced biological activity, including antifungal and cytotoxic effects.[4]
-
Substitution on the Amide Nitrogen: The nature of the substituents on the amide nitrogen plays a critical role. For instance, in some contexts, a hydrogen bond donor on the amide nitrogen is crucial for activity, and N,N-dimethyl substitution can lead to a loss of activity against certain targets like Mycobacterium tuberculosis.[7] However, in the context of anticancer activity, the N,N-dimethyl group is part of many active compounds.
-
Further Derivatization: The addition of other functional groups, such as substituted purines, can dramatically enhance the anticancer potency of the parent benzamide structure.[5]
Conclusion
This compound and its derivatives represent a versatile and promising chemical scaffold with a wide range of biological activities. From their established use in agrochemicals to their emerging potential in cancer therapy, these compounds continue to be an active area of research. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective agents for various applications.
References
- 1. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]
- 2. 4-Chloro-N,N-diethylbenzamide [myskinrecipes.com]
- 3. wssa.net [wssa.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of the Benzamide Scaffold: A Technical Guide to Research Applications
Foreword: Beyond a Simple Scaffold
To the dedicated researcher, scientist, and drug development professional, the benzamide core is more than a simple aromatic amide. It is a privileged scaffold, a versatile chemical framework that has given rise to a remarkable diversity of therapeutic agents. Its true power lies in its chemical tractability; subtle modifications to its structure—substitutions on the phenyl ring or the amide nitrogen—can dramatically alter its pharmacological profile, allowing it to precisely interact with a wide array of biological targets. This guide eschews a rigid, templated approach. Instead, it is structured to narrate the scientific journey of substituted benzamides, from their foundational roles in neuroscience to their emerging prominence in oncology. We will delve into the causality behind experimental design, present validated protocols, and visualize the complex biological pathways these compounds modulate. This document is intended not merely as a repository of information, but as a catalyst for innovation in your own research endeavors.
I. The Benzamide Core: Structure-Activity Relationship (SAR) as a Guiding Principle
The fundamental structure of a benzamide is a benzene ring attached to a carboxamide group. The therapeutic versatility of this class of compounds is unlocked through strategic substitutions at various positions on this scaffold.[1] These modifications influence the molecule's electronic properties, steric profile, and hydrogen bonding potential, thereby dictating its affinity and selectivity for specific biological targets.
For instance, in the realm of histone deacetylase (HDAC) inhibitors, the benzamide moiety often serves as a critical zinc-binding group (ZBG), chelating the zinc ion in the enzyme's active site.[2][3] The linker and cap regions are then modified to achieve isoform selectivity and improve pharmacokinetic properties. A comprehensive analysis of benzamide derivatives as HDAC1 inhibitors revealed that increasing electron density around the benzamide ring enhances inhibitory activity.[4] Similarly, for Poly(ADP-ribose) polymerase (PARP) inhibitors, the benzamide group mimics the nicotinamide moiety of the natural substrate (NAD+), forming key hydrogen bonds within the catalytic pocket.[5][6] Structure-activity relationship (SAR) studies have shown that constraining the carboxamide group's orientation and ensuring the aromatic ring is unsaturated are crucial for potent PARP inhibition.[6][7] These principles of rational design, guided by SAR, are a recurring theme in the successful application of substituted benzamides.
II. Applications in Neuroscience: Modulating Dopaminergic and Serotonergic Pathways
Substituted benzamides first made their mark in the field of neuroscience, primarily as antipsychotics and antiemetics. Their mechanism in these applications is largely centered on the modulation of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.
A. Antipsychotic and Antidepressant Effects: Selective Dopamine D2/D3 Receptor Antagonism
Substituted benzamides like amisulpride and sulpiride are effective treatments for psychiatric conditions such as schizophrenia and dysthymia.[1] Their primary mechanism involves the selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway, which is implicated in the positive symptoms of schizophrenia.[8][9]
A fascinating aspect of these drugs is their dose-dependent dual mechanism of action.[1] At higher doses (e.g., 400-1,200 mg/day for amisulpride), they act as potent postsynaptic D2/D3 receptor antagonists, curbing the hyperdopaminergic activity associated with psychosis.[1] At lower doses (e.g., 50 mg/day), they preferentially block presynaptic D2/D3 autoreceptors. This action inhibits the negative feedback loop on dopamine release, thereby increasing dopaminergic transmission and producing antidepressant effects.[1] This dual activity makes them unique among antipsychotics.
The diagram below illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi-coupled receptor, and how benzamide antagonists intervene.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of substituted benzamides.
The affinity of various substituted benzamides for dopamine receptors is a key determinant of their potency and clinical utility. This is typically quantified by the inhibition constant (Ki), determined through radioligand binding assays.
| Compound | Receptor | Ki (nM) | Reference |
| Amisulpride | D2 | 2.8 | [1] |
| Amisulpride | D3 | 3.2 | [1] |
| Sulpiride | D2 | 1.7 | [1] |
| Raclopride | D2 | 1.8 | [1] |
| Clebopride | D2 | Potent (nM range) | [10] |
| YM-09151-2 | D2 | Potent (nM range) | [10] |
B. Antiemetic Properties: A Tale of Two Receptors
Substituted benzamides like metoclopramide are widely used to manage nausea and vomiting, particularly that induced by chemotherapy. Their antiemetic effect is primarily mediated by the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem. However, many of these compounds also exhibit antagonist activity at serotonin 5-HT3 receptors.[11][12] Chemotherapy can cause the release of large amounts of serotonin from enterochromaffin cells in the gut, which then stimulates vagal afferent nerves via 5-HT3 receptors, triggering the vomiting reflex.[11][12] Therefore, dual D2/5-HT3 antagonism provides a powerful antiemetic effect.
The 5-HT3 receptor is a ligand-gated ion channel. Its blockade by benzamides prevents the depolarization of neurons in the emetic pathway.
Caption: 5-HT3 receptor-mediated signaling in the emetic reflex and its inhibition by benzamides.
III. Expanding Horizons: Substituted Benzamides in Oncology
More recently, the benzamide scaffold has been extensively explored in oncology research, leading to the development of potent inhibitors of key enzymes involved in cancer progression, such as HDACs, PARPs, and various protein kinases.
A. Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[13] Benzamide-based HDAC inhibitors, such as Entinostat (MS-275), are class I selective inhibitors that can reactivate the expression of these silenced genes, leading to cell cycle arrest, differentiation, and apoptosis.[2][14]
HDAC inhibitors function by binding to the active site of HDAC enzymes, preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure (euchromatin), and the transcription of previously silenced genes like the cell cycle inhibitor p21.
Caption: Mechanism of HDAC inhibition by benzamides, leading to reactivation of tumor suppressor genes.
The potency of benzamide derivatives against different HDAC isoforms is crucial for their therapeutic index. The following table compares the IC50 values of several benzamide compounds against class I HDACs.
| Compound ID | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| 7j | 0.65 | 0.78 | 1.70 | [2][14] |
| 7b | >10 | >10 | >10 | [2] |
| 7e | >10 | >10 | >10 | [2] |
| Entinostat | 0.93 | 0.95 | 1.80 | [2][14] |
Data sourced from a 2024 study on novel benzamide-based derivatives.[2][14]
B. PARP Inhibition: Exploiting Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are critical enzymes in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[15][16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. Inhibition of PARP in these HR-deficient cells leads to the accumulation of SSBs, which are converted to DSBs during replication.[17] Since the cells cannot repair these DSBs, it leads to cell death—a concept known as synthetic lethality. Benzamide-based PARP inhibitors, such as Olaparib, capitalize on this vulnerability.
The diagram below illustrates the central role of PARP in DNA repair and how its inhibition is synthetically lethal in homologous recombination-deficient cells.
Caption: PARP inhibition pathway, illustrating the concept of synthetic lethality in HR-deficient cells.
The potency against PARP and selectivity are key features of these inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Olaparib | PARP-1 | 1.49 | - | - | [6] |
| Veliparib (ABT-888) | PARP-1 | - | - | - | [5] |
| Compound 3d | PARP-1 | 21.21 | - | - | [18] |
| Compound 3e | PARP-1 | 22.18 | - | - | [18] |
| Compound 13f | PARP-1 | 0.25 | HCT116 | 0.30 | [5] |
C. Kinase Inhibition: Targeting Oncogenic Signaling
The benzamide scaffold is also prevalent in the design of kinase inhibitors.[19] Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. Benzamide derivatives have been developed to target various kinases, including Bcr-Abl, EGFR, and RAF kinases.[19][20] The design of these inhibitors often involves creating a molecule that can fit into the ATP-binding pocket of the target kinase, with the benzamide moiety participating in key hydrogen bonding interactions.
IV. Field-Proven Methodologies: A Practical Guide
The successful application of substituted benzamides in research relies on robust and validated experimental protocols. This section provides detailed, step-by-step methodologies for key assays, explaining the rationale behind the experimental choices.
A. Synthesis of Substituted Benzamides via Acyl Chlorides
This is a common and efficient method for creating the fundamental amide bond.[8] Causality: The conversion of the carboxylic acid to a more reactive acyl chloride facilitates the nucleophilic attack by the amine, leading to high yields. The use of a base is critical to neutralize the HCl byproduct, which would otherwise protonate and deactivate the amine nucleophile.[8]
Caption: General workflow for the synthesis of substituted benzamides via the acyl chloride method.
-
Acyl Chloride Formation: In a round-bottom flask, suspend the substituted benzoic acid (1.0 eq) in thionyl chloride (2-3 eq). Reflux the mixture for 1-2 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to yield the crude benzoyl chloride.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM).[8]
-
Amidation: Cool the amine solution to 0°C in an ice bath. Dissolve the crude benzoyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted benzamide.
B. In Vitro Biological Evaluation
Causality: This assay directly measures the affinity of a compound for its receptor target. It uses a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone). The test compound's ability to displace the radioligand is measured, and from this, its inhibition constant (Ki) can be calculated. The separation of bound from free radioligand by rapid filtration is crucial to prevent dissociation of the ligand-receptor complex during measurement.[21]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor (e.g., CHO-D2 cells).
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, varying concentrations of the test benzamide, and a fixed concentration of the radioligand (e.g., [³H]-Spiperone at its Kd concentration).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Causality: This assay measures the enzymatic activity of HDACs. It uses a fluorogenic substrate that becomes fluorescent only after it is first deacetylated by an HDAC enzyme and then cleaved by a developer enzyme (e.g., trypsin). An HDAC inhibitor will prevent the initial deacetylation step, thus reducing the fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.[2]
-
Reagent Preparation: Prepare serial dilutions of the benzamide test compound. Prepare a reaction mixture containing recombinant human HDAC enzyme (e.g., HDAC1) in assay buffer.
-
Incubation: In a 96-well plate, add the test compound and the HDAC enzyme. Pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to initiate the reaction. Incubate for 30-90 minutes at 37°C.[2]
-
Signal Development: Stop the reaction by adding a developer solution containing trypsin and a potent HDAC inhibitor (like SAHA or Trichostatin A) to prevent further deacetylation. Incubate for 15-30 minutes at 37°C to allow for cleavage of the deacetylated substrate and development of the fluorescent signal.[2]
-
Measurement: Read the fluorescence in a microplate reader (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
Causality: This colorimetric assay is a measure of metabolic activity, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is widely used to determine the cytotoxic effects of potential anticancer agents.[22]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells for an HDAC inhibitor study, or a BRCA-mutant cell line like CAPAN-1 for a PARP inhibitor study) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted benzamide compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
V. Concluding Remarks and Future Directions
The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of a diverse range of therapeutic agents. From the well-established dopamine receptor antagonists to the new wave of targeted oncology drugs, the adaptability of this chemical core is undeniable. The journey from a simple chemical entity to a life-changing medicine is paved with rigorous scientific inquiry, guided by the principles of structure-activity relationships and validated by robust experimental methodologies.
The future of benzamide research remains bright. The continued exploration of novel substitutions will undoubtedly uncover new biological targets and therapeutic applications. The integration of computational modeling with traditional synthesis and biological evaluation will accelerate the design of more potent and selective compounds. As our understanding of complex disease pathways deepens, the versatility of the benzamide scaffold will ensure its continued relevance in the ongoing quest for novel and effective therapies. This guide has aimed to provide both the foundational knowledge and the practical tools to empower researchers to contribute to this exciting field.
VI. References
-
BenchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. 23
-
Soto-Delgado, J., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences.
-
MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. --INVALID-LINK--
-
PubMed. (2008). Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent. --INVALID-LINK--
-
ResearchGate. (n.d.). Role of PARP in DNA repair and main effects of PARP inhibitors. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. 2
-
ResearchGate. (n.d.). Pathways of DNA damage response and the impact of PARP inhibition on cellular outcome. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. 24
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. 25
-
PubMed. (1992). Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists. --INVALID-LINK--
-
PubMed. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. --INVALID-LINK--
-
Creative Diagnostics. (n.d.). Histone Deacetylase Pathway. --INVALID-LINK--
-
ResearchGate. (n.d.). Known signaling pathways involved in histone deacetylase inhibitor-elicited activation or suppression of autophagy. --INVALID-LINK--
-
ResearchGate. (2025). Role of Dopamine D2 Receptors for Antipsychotic Activity. --INVALID-LINK--
-
PubMed. (n.d.). [Structure-activity relationships of histone deacetylase inhibitors]. --INVALID-LINK--
-
ResearchGate. (n.d.). DNA single-strand break and double-strand break repair pathways. a PARP.... --INVALID-LINK--
-
NCBI. (2025). Antiemetics, Selective 5-HT3 Antagonists - StatPearls. --INVALID-LINK--
-
AME Publishing Company. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. --INVALID-LINK--
-
ResearchGate. (n.d.). A selection of the latest prepared amino benzamides. IC50 values.... --INVALID-LINK--
-
PubMed. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. --INVALID-LINK--
-
Universidad Andrés Bello. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. --INVALID-LINK--
-
BenchChem. (2025). Comparative Study of Benzamide-Based Histone Deacetylase (HDAC) Inhibitors. 26
-
ResearchGate. (n.d.). Known mechanisms and signaling pathways involved in histone deacetylase.... --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic diagram of a HDAC inhibitor and its active functionality. --INVALID-LINK--
-
ResearchGate. (n.d.). HDAC activity inhibition decreases components of signaling pathways.... --INVALID-LINK--
-
ResearchGate. (2025). Discovery and SAR of 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide:A Potent Inhibitor of Poly(ADP-ribose) polymerase (PARP) for the Treatment of Cancer. --INVALID-LINK--
-
PubMed Central. (2014). Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. --INVALID-LINK--
-
PubMed. (n.d.). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors. --INVALID-LINK--
-
PubMed. (2024). Antiemetics, Selective 5-HT3 Antagonists. --INVALID-LINK--
-
SciSpace. (2018). A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. --INVALID-LINK--
-
PubMed Central. (n.d.). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. --INVALID-LINK--
-
Smith, H. S., et al. (2012). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of Palliative Medicine.
-
ResearchGate. (n.d.). IC 50 values and ligand efficiencies of benzimidazole oxadiazole hits. --INVALID-LINK--
-
ACS Publications. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. --INVALID-LINK--
-
Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. --INVALID-LINK--
-
ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... --INVALID-LINK--
-
PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. --INVALID-LINK--
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. --INVALID-LINK--
-
MDPI. (2021). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. --INVALID-LINK--
-
PubMed Central. (n.d.). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. --INVALID-LINK--
-
ResearchGate. (n.d.). The IC50 value and Rerank score of the title products. --INVALID-LINK--
-
PubMed. (n.d.). Synthesis and evaluation of high affinity, aryl-substituted [18F]fluoropropylbenzamides for dopamine D-2 receptor studies. --INVALID-LINK--
-
ResearchGate. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. --INVALID-LINK--
-
PubMed. (n.d.). Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat. --INVALID-LINK--
-
MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. --INVALID-LINK--
References
- 1. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel chemical entities is a foundational activity. Among the vast array of reagents and building blocks utilized, halogenated aromatic amides play a crucial role. This guide provides an in-depth technical overview of the safety and handling precautions for 4-Chloro-N,N-dimethylbenzamide, a compound often employed in medicinal chemistry and organic synthesis. As Senior Application Scientists, our goal is to move beyond mere procedural lists and instill a deep, causal understanding of the recommended safety protocols, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, and a thorough understanding of its toxicological profile is the cornerstone of safe handling. The primary hazards associated with this compound are irritation to the skin and eyes, and potential respiratory irritation.[1][2]
Key Hazard Information:
| Hazard Statement | Classification | Rationale |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | The chlorinated aromatic ring and the amide functionality can interact with skin proteins and lipids, leading to irritation.[1][2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Direct contact with the eyes can cause significant irritation, redness, and pain.[1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 | Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[1][2] |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | Ingestion can lead to adverse health effects.[2][4] |
This risk profile necessitates a proactive approach to exposure minimization. The following workflow illustrates the critical decision points for researchers when planning an experiment with this compound.
Caption: Hazard Assessment and Control Workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls prioritizes engineering solutions to minimize hazards at their source. When handling this compound, the following engineering controls are paramount:
-
Chemical Fume Hood: All weighing and transfer operations involving the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust particles.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain air quality. Good general ventilation, typically 10 air changes per hour, should be used.[2]
-
Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE) provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of preference but a critical, risk-based decision.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors.[5] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] | Provides full-face protection.[5] | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable choice. Inspect before use and change frequently.[5] | Prevents skin contact with the chemical.[5] |
| Lab Coat | Long-sleeved to protect skin and clothing. | Provides a barrier against accidental spills. | |
| Respiratory Protection | NIOSH-approved Respirator | Use if exposure limits are exceeded or if irritation is experienced. A chemical respirator with an organic vapor cartridge is recommended in case of insufficient ventilation.[2][5] | Prevents inhalation of dust particles and vapors.[5] |
Safe Handling and Experimental Protocols: A Step-by-Step Approach
Adherence to meticulous handling procedures is crucial for minimizing exposure and ensuring a safe working environment.
Protocol for Weighing and Transferring Solid this compound:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Avoid generating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel.
-
If dissolving, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Tightly close the container of this compound.
-
Clean the spatula and any other contaminated equipment.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of contaminated materials (e.g., weigh boat, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after the procedure.[2]
-
Caption: Step-by-step workflow for the safe handling of solid this compound.
Emergency Procedures: Preparedness and Response
In the event of accidental exposure or a spill, a swift and correct response is critical.
First-Aid Measures:
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a poison center or doctor/physician if you feel unwell.[1][2] |
Spill Response:
For a minor spill within a chemical fume hood:
-
Alert others in the immediate area.
-
Use absorbent pads from a chemical spill kit to contain and clean up the spill.
-
Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[6]
For larger spills, evacuate the area and follow your institution's emergency response procedures.
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are essential for maintaining a safe laboratory environment and protecting the environment.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store locked up and away from incompatible materials such as strong oxidizing agents.[2][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not empty into drains.[8]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset grounded in a thorough understanding of the compound's properties and the principles of chemical safety. By integrating the knowledge of hazards with the practical application of engineering controls, appropriate PPE, and meticulous handling techniques, researchers can confidently and safely utilize this versatile reagent in their pursuit of scientific advancement.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Antifungal Properties of Chlorobenzamide Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant fungal pathogens represents a formidable challenge to global health. This necessitates the exploration and development of novel antifungal agents with diverse mechanisms of action. The chlorobenzamide scaffold has emerged as a promising chemotype in the pursuit of new antifungal therapies. This technical guide provides a comprehensive overview of the antifungal properties of chlorobenzamide compounds, delving into their synthesis, structure-activity relationships, and multifaceted mechanisms of action. We will explore their disruptive effects on the fungal cell membrane via ergosterol binding and their inhibition of crucial cellular processes through the targeting of the lipid transfer protein Sec14p. Furthermore, this guide will shed light on the potential modulation of fungal stress response pathways, such as the MAPK signaling cascade, by this class of compounds. Detailed experimental protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of chlorobenzamide derivatives are provided to empower researchers in their quest for the next generation of antifungal therapeutics.
Introduction: The Rise of Chlorobenzamides in Antifungal Research
Benzamides are a well-established and versatile scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. The strategic incorporation of a chlorine substituent onto the benzamide ring has been shown to significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[1] In recent years, chlorobenzamide derivatives have garnered considerable attention for their potent antifungal activities against a broad spectrum of pathogenic fungi, including clinically relevant species such as Candida albicans and Aspergillus flavus, as well as various phytopathogenic fungi.[1][2][3] This guide will serve as a technical resource for researchers aiming to understand and exploit the therapeutic potential of this promising class of compounds.
Synthetic Strategies for Chlorobenzamide Derivatives
The synthesis of chlorobenzamide derivatives is typically achieved through straightforward and efficient chemical reactions. The most common approach involves the acylation of a primary or secondary amine with a chlorobenzoyl chloride derivative. This nucleophilic acyl substitution reaction is often facilitated by a base to neutralize the hydrochloric acid byproduct.[4]
General Synthesis Workflow
The general workflow for synthesizing N-substituted chlorobenzamides can be visualized as a two-step process, especially when starting from the corresponding chlorobenzoic acid.
Caption: General workflow for the synthesis of N-substituted chlorobenzamides.
Detailed Experimental Protocol: Synthesis of N-Aryl-4-chlorobenzamide
This protocol provides a step-by-step method for the synthesis of an N-aryl-4-chlorobenzamide derivative, a common structural motif in antifungal chlorobenzamides.
Materials:
-
4-Chlorobenzoyl chloride
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add triethylamine (1.2 equivalents) to the solution.
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure N-aryl-4-chlorobenzamide.[4]
In Vitro Antifungal Activity of Chlorobenzamide Compounds
Chlorobenzamide derivatives have demonstrated significant antifungal activity against a wide range of fungal species. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of selected chlorobenzamide derivatives against various fungal pathogens.
| Compound ID | Fungal Species | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | - | [1][2] |
| Compound 5b (a benzimidazole derivative) | Colletotrichum gloeosporioides | - | 11.38 | [3] |
| Compound 7f (a benzimidazole derivative) | Botrytis cinerea | - | 13.36 | [3] |
| N-(4-halobenzyl) amides | Candida parapsilosis | 31.25 - 250 | - | [5] |
| N-(4-halobenzyl) amides | Candida krusei | 7.8 - 250 | - | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.
Materials:
-
Test compound (dissolved in DMSO)
-
Fungal isolate
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate.
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL in the test wells. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.
Unraveling the Mechanisms of Antifungal Action
The antifungal activity of chlorobenzamide compounds is attributed to multiple mechanisms of action, primarily targeting the integrity of the fungal cell membrane and essential intracellular processes.
Disruption of Fungal Cell Membrane: Ergosterol Binding
A key proposed mechanism of action for some chlorobenzamide derivatives is their ability to bind to ergosterol, a vital component of the fungal cell membrane.[1][2] This interaction disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is analogous to that of the polyene class of antifungal drugs, such as amphotericin B.
Caption: Proposed mechanism of ergosterol binding by chlorobenzamide compounds.
Experimental Protocol: Quantification of Ergosterol Content
This protocol outlines a method for extracting and quantifying ergosterol from fungal cells, which can be used to assess the impact of chlorobenzamide compounds on ergosterol levels.
Materials:
-
Fungal cell pellet
-
25% Alcoholic potassium hydroxide solution
-
n-Heptane
-
Sterile distilled water
-
Spectrophotometer
Procedure:
-
Saponification: To the fungal cell pellet, add 25% alcoholic potassium hydroxide solution and vortex for 1 minute. Incubate in an 85°C water bath for 1 hour.
-
Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously for 3 minutes to extract the sterols.
-
Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 240 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.
-
Quantification: The ergosterol content can be calculated based on the absorbance values at specific wavelengths, taking into account the absorbance of any interfering sterols.[6]
Inhibition of Intracellular Targets: The Case of Sec14p
Recent studies have identified the phosphatidylinositol/phosphatidylcholine transfer protein Sec14p as a key intracellular target for some antifungal benzamide derivatives. Sec14p plays a crucial role in lipid metabolism and signaling, which are essential for Golgi secretory function. Inhibition of Sec14p disrupts these vital cellular processes, leading to fungal cell death.
Experimental Protocol: Sec14p Competitive Binding Assay (Conceptual)
Principle: A labeled ligand with known affinity for Sec14p is incubated with the protein. A test compound (unlabeled) is then added in increasing concentrations. The displacement of the labeled ligand by the test compound is measured, and the IC₅₀ (the concentration of the test compound that displaces 50% of the labeled ligand) is determined.
Conceptual Workflow:
-
Reagents:
-
Purified, recombinant Sec14p.
-
A fluorescently or radioactively labeled ligand known to bind to Sec14p (e.g., a labeled phosphatidylinositol analogue).
-
Test chlorobenzamide compounds.
-
Assay buffer.
-
-
Assay Setup:
-
Incubate a fixed concentration of Sec14p with a fixed concentration of the labeled ligand in a microplate format.
-
Add increasing concentrations of the test chlorobenzamide compound to the wells.
-
Include controls for no inhibitor (maximum binding) and excess unlabeled known ligand (non-specific binding).
-
-
Detection:
-
After an incubation period to reach equilibrium, measure the amount of bound labeled ligand. The detection method will depend on the label used (e.g., fluorescence polarization, scintillation counting).
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Conceptual workflow for a Sec14p competitive binding assay.
Modulation of Fungal Stress Response: The MAPK Signaling Pathway
Emerging evidence suggests that some benzaldehyde derivatives, structurally related to chlorobenzamides, can interfere with fungal stress response pathways, such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[7] The MAPK pathway is crucial for fungi to adapt to environmental stresses, including osmotic stress, cell wall damage, and exposure to antifungal agents. By disrupting this pathway, chlorobenzamide compounds could potentially sensitize fungi to other stressors and enhance the efficacy of co-administered antifungal drugs. Further research is needed to elucidate the specific molecular targets of chlorobenzamides within the fungal MAPK pathway.
Structure-Activity Relationships (SAR) of Antifungal Chlorobenzamides
The antifungal potency of chlorobenzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the N-aryl/alkyl portions of the molecule. Understanding these structure-activity relationships is crucial for the rational design of more effective antifungal agents.
Key SAR Observations:
-
Position of the Chlorine Atom: The position of the chlorine atom on the benzamide ring significantly influences activity. For instance, in a series of benzimidazole derivatives, the introduction of a chlorine atom at the para-position of the benzene ring was found to enhance antifungal activity.[3]
-
Substituents on the N-Aryl/Alkyl Group: The nature of the substituent on the nitrogen atom is a critical determinant of antifungal potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on the N-phenyl ring have been shown to improve activity.[8]
-
Linker Moiety: For more complex derivatives, the linker connecting the chlorobenzamide core to other chemical moieties can impact activity. For example, in a series of benzamide derivatives containing a triazole moiety, the presence of a fluorine or chlorine atom on the benzene ring markedly improved activity.[8]
Caption: Key structural features influencing the antifungal activity of chlorobenzamides.
Conclusion and Future Directions
Chlorobenzamide compounds represent a promising and versatile class of antifungal agents with multifaceted mechanisms of action. Their straightforward synthesis, potent in vitro activity, and the potential to overcome existing drug resistance mechanisms make them attractive candidates for further development. Future research should focus on:
-
Lead Optimization: Utilizing the established structure-activity relationships to design and synthesize novel chlorobenzamide derivatives with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.
-
Mechanism of Action Elucidation: Further investigation into the molecular targets of chlorobenzamides, including the specific interactions with ergosterol and Sec14p, and the detailed characterization of their impact on fungal signaling pathways.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising lead compounds in animal models of fungal infections to assess their in vivo efficacy, safety, and therapeutic potential.
The continued exploration of the chlorobenzamide scaffold holds significant promise for the discovery of novel and effective antifungal therapies to combat the growing threat of fungal infections.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Yeast Sec14p deficient in phosphatidylinositol transfer activity is functional in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical Parameters of the Sec14 Phospholipid Exchange Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cytotoxicity Studies of Chlorobenzamide Analogs
Introduction: The Therapeutic Promise of Chlorobenzamide Analogs
Benzamides represent a pivotal scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a chlorine substituent to the benzamide ring significantly alters the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its biological activity.[1] Chlorobenzamide analogs have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a broad spectrum of cytotoxic activities against various cancer cell lines.[2] Their structural versatility allows for a wide range of chemical modifications to enhance potency and selectivity, making them an attractive area of research for the development of novel chemotherapeutic agents.[3]
This technical guide provides a comprehensive overview of the core methodologies and mechanistic insights essential for the robust evaluation of chlorobenzamide analogs' cytotoxic potential. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights to empower the design and execution of meaningful cytotoxicity studies.
Mechanisms of Cytotoxicity: Unraveling the Pathways of Cell Death
The cytotoxic effects of chlorobenzamide analogs are often multifaceted, involving the disruption of critical cellular processes that are fundamental to cancer cell proliferation and survival.[4] Two prominent mechanisms of action that have been associated with benzamide-based compounds are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the modulation of tyrosine kinase signaling pathways.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to repair these DSBs, leading to genomic instability and ultimately, cell death through a concept known as synthetic lethality.[5] The benzamide moiety is a common structural feature in many PARP inhibitors, suggesting that chlorobenzamide analogs may exert their cytotoxic effects through this mechanism.[5]
Tyrosine Kinase Inhibition
Tyrosine kinases are a large family of enzymes that play a critical role in cellular signal transduction pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature in many cancers, leading to uncontrolled cell proliferation.[6] The 4-chlorobenzamide moiety has been incorporated into molecules designed to inhibit tyrosine kinases.[5] By binding to the ATP-binding site of these enzymes, tyrosine kinase inhibitors (TKIs) block the phosphorylation of downstream substrates, thereby interrupting the aberrant signaling cascades that drive tumor growth.[7]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. This can occur through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death. A hallmark of apoptosis is the cleavage of PARP by activated caspases, which prevents DNA repair and facilitates cellular disassembly. Studies on N-substituted benzamides have shown their ability to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and subsequent caspase activation.
Data Presentation: A Comparative Analysis of Cytotoxicity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various chlorobenzamide analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a comparative overview of their anticancer potential.
| Compound ID | Structure/Derivative | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| 1 | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT | [3] |
| HeLa (Cervical) | 9.3 | MTT | [3] | ||
| MCF-7 (Breast) | 8.9 | MTT | [3] | ||
| 2 | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT | [3] |
| NCI-H23 (Lung) | 13.97 | MTT | [3] | ||
| MDAMB-231 (Breast) | 11.35 | MTT | [3] | ||
| MCF-7 (Breast) | 11.58 | MTT | [3] | ||
| A-549 (Lung) | 15.77 | MTT | [3] | ||
| 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast) | 38.0 | SRB | [1] |
| 4 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast) | 40.6 | SRB | [1] |
| 5 | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivative 12 | MDA-MB-435 (Melanoma) | 85-95 | MTT | [8] |
Experimental Protocols: A Step-by-Step Guide to Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key cytotoxicity assays.
General Workflow for Cytotoxicity Screening
The initial evaluation of novel chlorobenzamide analogs typically follows a standardized workflow to determine their cytotoxic potential and to identify lead compounds for further investigation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the chlorobenzamide analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[3]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the chlorobenzamide analog at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Conclusion and Future Directions
The chlorobenzamide scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The data and protocols presented in this guide highlight the cytotoxic potential of chlorobenzamide analogs and provide a robust framework for their systematic evaluation. Future research should focus on synthesizing and screening a wider array of derivatives to establish comprehensive structure-activity relationships (SAR). Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic efficacy and selectivity. Advanced techniques such as molecular docking and in vivo xenograft models will be instrumental in guiding the rational design of next-generation chlorobenzamide-based cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of pro-apoptotic indapamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-N,N-dimethylbenzamide from 4-chlorobenzoyl chloride
An In-Depth Technical Guide to the
Authored by a Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 4-Chloro-N,N-dimethylbenzamide, a key intermediate in pharmaceutical and agrochemical research. The protocol details the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and dimethylamine. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step methodology but also the underlying chemical principles, critical safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis. By explaining the causality behind experimental choices, this guide aims to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and robust outcomes.
Foundational Principles: Reaction and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution.[1][2] In this reaction, the highly reactive 4-chlorobenzoyl chloride serves as the electrophile. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electron-deficient carbonyl carbon of the acyl chloride.
The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the chloride ion, which is an excellent leaving group. A base, either an excess of the dimethylamine nucleophile or an auxiliary non-nucleophilic base like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3][4]
Reaction Scheme: Cl-C₆H₄COCl + 2 (CH₃)₂NH → Cl-C₆H₄CON(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻
Materials and Methods
Reagent & Solvent Data
Proper characterization and handling of reagents are paramount. The table below summarizes the key properties of the materials used in this protocol.
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Chlorobenzoyl chloride | 122-01-0 | C₇H₄Cl₂O | 175.01 | Colorless liquid, corrosive, lachrymator, moisture-sensitive.[5][6] |
| Dimethylamine (40% aq. solution) | 124-40-3 | C₂H₇N | 45.08 | Flammable, corrosive, causes severe burns, respiratory irritant.[7][8] |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. Use in a fume hood. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | White solid. Used for aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | White solid. Used as a drying agent. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Carefully add the dimethylamine solution (e.g., 2.0 equivalents) to the cooled DCM with stirring. An excess of dimethylamine is used both as the nucleophile and as the base to neutralize the HCl byproduct.[3]
Acylation Reaction
-
In a separate, dry dropping funnel, dissolve 4-chlorobenzoyl chloride (e.g., 1.0 equivalent) in 20 mL of anhydrous DCM.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred dimethylamine solution over 30 minutes. Causality Note: The dropwise addition at low temperature is critical to control the exothermic nature of the reaction and prevent the formation of side products.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for an additional 2 hours to ensure it proceeds to completion.
Work-up and Isolation
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the 4-chlorobenzoyl chloride spot is no longer visible.
-
Carefully quench the reaction by adding 50 mL of deionized water to the flask.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess dimethylamine).
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove any 4-chlorobenzoic acid formed from hydrolysis).[9]
-
50 mL of brine (saturated NaCl solution) to aid in phase separation.
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white crystalline solid. For higher purity, silica gel column chromatography may be employed.[10]
Synthesis Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.63 g/mol [11] |
| Melting Point | 59-62 °C |
| ¹H NMR | Signals corresponding to aromatic and methyl protons. |
| ¹³C NMR | Signals for carbonyl, aromatic, and methyl carbons.[11] |
| IR Spectroscopy | Characteristic C=O stretch for a tertiary amide (~1630-1660 cm⁻¹). |
Critical Safety Considerations (EHS)
Adherence to safety protocols is non-negotiable. This synthesis involves hazardous materials that require careful handling in a well-ventilated chemical fume hood.
-
4-Chlorobenzoyl chloride: Highly corrosive and a lachrymator (causes tearing).[6][12] It reacts violently with water, releasing toxic HCl gas.[13] Always handle under anhydrous conditions and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[12][14]
-
Dimethylamine: Extremely flammable and corrosive. It can cause severe skin and eye burns and is harmful if inhaled.[7][8][15] Ensure all sources of ignition are removed from the work area.[16] Work in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. All handling should be performed within a fume hood to minimize inhalation exposure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Hydrolysis of 4-chlorobenzoyl chloride: Reagent was exposed to atmospheric moisture.[9] | Ensure all glassware is oven-dried. Handle the acyl chloride under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC to confirm the disappearance of starting material before beginning work-up. | |
| Product contaminated with 4-chlorobenzoic acid | Hydrolysis during reaction or work-up: Presence of water. | Ensure the work-up includes a thorough wash with a basic solution like saturated sodium bicarbonate to remove the acidic byproduct.[9] |
| Oily product that won't crystallize | Presence of impurities: Residual solvent or starting materials. | Re-purify the product using silica gel column chromatography to remove impurities that may be inhibiting crystallization. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-氯苯甲酰氯 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. produkte.linde-gas.at [produkte.linde-gas.at]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. balchem.com [balchem.com]
- 16. nj.gov [nj.gov]
Protocol for oxidative amidation to form N,N-dimethylbenzamides
Application Note & Protocol Guide
Topic: Protocol for Oxidative Amidation to Form N,N-Dimethylbenzamides Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Amide Bond Formation
The N,N-dimethylbenzamide moiety is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and functional polymers. Traditionally, the synthesis of these amides relies on the coupling of carboxylic acids (or their activated derivatives like acyl chlorides) with dimethylamine. While effective, these methods often require multiple steps, pre-activation of the carboxylic acid, and the use of coupling reagents, which can lead to poor atom economy and generate significant waste.[1][2]
Oxidative amidation has emerged as a powerful and elegant alternative, enabling the direct synthesis of amides from readily available aldehydes.[2][3] This one-pot approach involves the coupling of an aldehyde's C-H bond with an amine's N-H bond, offering a more streamlined, efficient, and often greener pathway. This guide provides an in-depth exploration of the protocols, mechanisms, and practical considerations for synthesizing N,N-dimethylbenzamides via oxidative amidation, focusing on robust and widely adopted catalytic systems.
Reaction Overview & Mechanistic Insights
The overall transformation involves the reaction of a substituted benzaldehyde with a dimethylamine source in the presence of an oxidant and, typically, a catalyst.
General Reaction Scheme: Ar-CHO + HN(CH₃)₂ (or source) --[Catalyst, Oxidant]--> Ar-CON(CH₃)₂
The causality behind this transformation, particularly for transition metal-catalyzed systems using peroxides like tert-butyl hydroperoxide (TBHP), is generally understood to proceed through a radical-mediated pathway.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Pillar Steps of the Catalytic Cycle:
-
Radical Generation: The metal catalyst (e.g., Cu(I) or Co(II)) reacts with the oxidant (TBHP) to generate radical species, such as the tert-butoxyl radical (t-BuO•) and tert-butylperoxyl radical (t-BuOO•).[4]
-
Acyl Radical Formation: The highly reactive t-BuO• radical abstracts the aldehydic hydrogen from the benzaldehyde, forming a resonance-stabilized benzoyl radical (Ar-C•=O). This C-H activation is the key step that bypasses the need for a carboxylic acid intermediate.[6]
-
Amine Activation & C-N Coupling: Concurrently, the amine source is activated. In the case of using N,N-dimethylformamide (DMF) as the amine source, an aminyl radical can be generated.[6] The benzoyl radical then couples with the activated amine species to form the final N,N-dimethylbenzamide product.
The diagram below illustrates this proposed radical pathway, which serves as a foundational model for many of the protocols described herein.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04216D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative amidation of benzaldehydes and benzylamines with N-substituted formamides over a Co/Al hydrotalcite-derived catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Chloro-N,N-dimethylbenzamide
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 4-Chloro-N,N-dimethylbenzamide. The method utilizes a reversed-phase C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the experimental protocol, system suitability criteria, and complete validation parameters as per the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method's principles.
Introduction
This compound (CAS No. 14062-80-7) is a key chemical intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[4] Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final products. HPLC is a powerful analytical technique that provides the necessary specificity and sensitivity for this purpose.[4] This application note describes a validated reversed-phase HPLC method designed for reliable and routine analysis of this compound.
Chemical Structure and Properties of this compound:
| Property | Value | Source |
| Chemical Formula | C₉H₁₀ClNO | [5][6] |
| Molecular Weight | 183.63 g/mol | [5][6] |
| CAS Number | 14062-80-7 | [5][7] |
| Melting Point | 57-59 °C | [7] |
| Appearance | White to off-white crystalline solid | |
| UV λmax | ~230-275 nm (in polar solvents) | [8] |
Principles of the Chromatographic Method
The developed method is based on reversed-phase chromatography, the most common mode of HPLC separation.[9]
Causality behind Method Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention for moderately polar to non-polar compounds like this compound.[9][10] The alkyl chains of the C18 phase interact with the analyte via hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. The ratio of acetonitrile to water is optimized to achieve an ideal retention time and separation from potential impurities.[11][12] A small amount of phosphoric acid is added to the mobile phase to control the pH and ensure the analyte is in a single, non-ionized form, which results in sharper, more symmetrical peaks.[12][13]
-
Detection: UV detection is employed as this compound contains a chromophore (the benzene ring) that absorbs UV light. The detection wavelength is selected near the analyte's absorbance maximum to ensure high sensitivity.
Diagram: Principle of Reversed-Phase Chromatography
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. glsciencesinc.com [glsciencesinc.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. This compound | SIELC Technologies [sielc.com]
Application Note: 13C NMR Characterization of 4-Chloro-N,N-dimethylbenzamide
Abstract: This document provides a comprehensive guide to the characterization of 4-Chloro-N,N-dimethylbenzamide using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This note details the theoretical underpinnings, a step-by-step experimental protocol, and a thorough analysis of the expected 13C NMR spectrum.
Introduction: The Significance of Structural Elucidation
This compound is a substituted aromatic amide of interest in organic synthesis and medicinal chemistry. Accurate structural confirmation and purity assessment are critical milestones in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound.[1] Specifically, 13C NMR spectroscopy offers a direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.[2] This application note serves as a practical guide to obtaining and interpreting the 13C NMR spectrum of this compound.
Theoretical Framework: Understanding 13C NMR of Substituted Benzamides
The 13C NMR spectrum provides a unique signal for each chemically distinct carbon atom in a molecule.[3] The position of these signals, known as chemical shifts (δ), is highly sensitive to the electronic environment of the carbon nucleus. In this compound, the chemical shifts of the aromatic carbons are influenced by the interplay of the electronic effects of two substituents: the chloro group and the N,N-dimethylamido group.
-
The Chloro Group: As an electronegative atom, chlorine exhibits an electron-withdrawing inductive effect (-I), which deshields (shifts downfield) the carbon atom it is directly attached to (the ipso-carbon). It also possesses a weak electron-donating resonance effect (+M) due to its lone pairs of electrons, which can influence the ortho and para positions.
-
The N,N-Dimethylamido Group (-CON(CH3)2): This group is characterized by a complex interplay of effects. The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom. The nitrogen atom's lone pair can participate in resonance, donating electron density to the carbonyl group and the aromatic ring. This resonance effect can lead to shielding (upfield shift) of the ortho and para carbons of the benzene ring. The rotation around the C-N amide bond can sometimes be restricted, leading to distinct signals for the two methyl groups, although at room temperature, they often appear as a single signal due to rapid rotation.
The combination of these effects results in a predictable pattern of chemical shifts for the aromatic carbons of this compound.
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
This section outlines a detailed, field-proven protocol for the acquisition of a standard proton-decoupled 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the quality of the sample.[4]
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common and suitable choice for this compound due to its ability to dissolve a wide range of organic molecules.[5][6]
-
Concentration: For a standard 13C NMR experiment on a modern spectrometer, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[7]
-
Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[8] A small amount can be added to the sample.
Instrument Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.[9]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or equivalent | A standard pulse program with a 30° pulse angle and proton decoupling. |
| Solvent | CDCl3 | Provides a good deuterium lock signal and dissolves the analyte. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
| Spectral Width (SW) | 0 - 220 ppm | A typical range that encompasses the chemical shifts of most organic compounds.[10] |
| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution.[9] |
| Relaxation Delay (D1) | 2.0 s | A delay to allow for partial relaxation of the carbon nuclei between scans.[6] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of 13C, a large number of scans is necessary to achieve a good signal-to-noise ratio. |
| Decoupling | Broadband proton decoupling | Simplifies the spectrum by collapsing all carbon signals to singlets.[11] |
Advanced Experiment: DEPT (Distortionless Enhancement by Polarization Transfer)
To aid in the assignment of the carbon signals, a DEPT experiment is highly recommended. This technique differentiates between CH, CH2, and CH3 groups.[5]
-
DEPT-90: Only CH signals will appear as positive peaks.
-
DEPT-135: CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative (inverted). Quaternary carbons are not observed in DEPT spectra.[12]
The workflow for acquiring and interpreting the 13C NMR data is illustrated below.
Caption: Workflow for 13C NMR characterization.
Spectral Analysis and Signal Assignment
The 13C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of substituent effects and data from related compounds.[13][14]
Caption: Structure of this compound with carbon numbering.
| Carbon Atom | Multiplicity (from DEPT) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | Quaternary (C) | ~169 | The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atom. |
| C1 | Quaternary (C) | ~135 | This is the ipso-carbon attached to the electron-withdrawing amide group. |
| C4 | Quaternary (C) | ~136 | The ipso-carbon attached to the electronegative chlorine atom is significantly deshielded. |
| C2, C6 | Methine (CH) | ~129 | These carbons are ortho to the amide group and are slightly deshielded. |
| C3, C5 | Methine (CH) | ~128 | These carbons are meta to the amide group and ortho to the chloro group, showing some deshielding from the chlorine. |
| N(CH3)2 | Methyl (CH3) | ~39 and ~35 | These methyl carbons are attached to the nitrogen atom. Due to restricted rotation around the amide C-N bond, they can be non-equivalent, leading to two distinct signals. |
Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[1]
Conclusion
13C NMR spectroscopy is an indispensable technique for the unambiguous structural characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra. The combination of a standard broadband decoupled 13C NMR experiment with DEPT sequences allows for the confident assignment of all carbon signals, providing definitive structural confirmation. This analytical approach ensures the scientific integrity of data for research, development, and quality control purposes.
References
- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzamide(611-74-5) 13C NMR [m.chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. University of Ottawa NMR Facility Blog: Modes of Heteronuclear Broadband Decoupling [u-of-o-nmr-facility.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies of 13C n.m.r. substituent chemical shifts of disubstituted benzenes using multivariate data analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 10. rsc.org [rsc.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of 4-Chloro-N,N-dimethylbenzamide by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 4-Chloro-N,N-dimethylbenzamide using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of physical organic chemistry. This guide emphasizes not only the procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot the process effectively. The purity of the final product is paramount in research and development, and this protocol aims to yield high-purity this compound, as verified by standard analytical techniques.
Introduction and Scientific Principles
This compound is a substituted aromatic amide with significant applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products.
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds in a given solvent increases with temperature.[1] An impure solid can be dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice.[2] Ideally, the impurities remain dissolved in the surrounding solution (the mother liquor) and are separated from the pure crystals by filtration. The slow and controlled cooling of the solution is crucial for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.[3]
The choice of a suitable solvent is the most critical aspect of a successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the compound of interest at elevated temperatures and low solubility at room temperature or below.[4][5]
-
Either dissolve impurities readily at all temperatures or not at all, allowing for their removal by hot filtration.[6]
-
Be chemically inert towards the compound being purified.[5]
-
Be sufficiently volatile to allow for easy removal from the purified crystals.[4]
-
Possess a boiling point below the melting point of the compound to prevent "oiling out."
For this compound, a moderately polar molecule, a polar protic solvent like ethanol or a mixed solvent system such as ethanol/water is a suitable choice.[7][8]
Materials and Equipment
Reagents and Solvents
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying, if necessary)
Equipment
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Stemless funnel for hot filtration
-
Fluted filter paper
-
Büchner funnel and filtering flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Glass rod
Experimental Protocol: Recrystallization of this compound
This protocol outlines the purification of crude this compound using an ethanol/water solvent system.
Step 1: Solvent Selection and Dissolution
The rationale for choosing an ethanol/water system is that this compound is expected to be soluble in hot ethanol and less soluble in cold ethanol, while water will act as an anti-solvent to decrease its solubility further upon cooling, thereby maximizing the yield.
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of ethanol.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated or near-saturated.[7]
Step 2: Decolorization (Optional)
If the solution is colored due to the presence of high-molecular-weight colored impurities, they can be removed using activated charcoal.
-
Remove the flask from the heat source.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes while stirring.
-
Proceed to the hot filtration step to remove the charcoal.
Step 3: Hot Filtration
This step is necessary if insoluble impurities or activated charcoal are present in the hot solution.
-
Preheat a second Erlenmeyer flask containing a small amount of the boiling solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Carefully and quickly pour the hot solution of the compound through the fluted filter paper. Preheating the filtration apparatus prevents premature crystallization of the product in the funnel.[9]
Step 4: Crystallization
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the solution has reached room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[1]
Step 5: Isolation of Crystals
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]
-
Continue to draw air through the crystals for several minutes to aid in preliminary drying.
Step 6: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (57-58 °C) until a constant weight is achieved.[11]
Purity Assessment
The purity of the recrystallized this compound should be assessed using the following methods:
-
Melting Point Determination: A pure compound will have a sharp melting point range. The experimentally determined melting point should be compared to the literature value of 57-58 °C. A broad or depressed melting point range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity. A pure compound should ideally show a single spot.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.[12]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated and requires a nucleation site. | - Gently heat the solution to evaporate some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[7] |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooled too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Ensure the chosen solvent has a boiling point lower than the compound's melting point. |
| Low Recovery Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated for hot filtration.- Allow for sufficient cooling time, including an ice bath, before filtering the crystals.[7] |
| Colored Crystals | - Colored impurities were not fully removed. | - Repeat the recrystallization process, incorporating the optional decolorization step with activated charcoal. |
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Safety Precautions
-
This compound is known to cause serious eye irritation.[13]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handle all chemicals inside a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Ethanol is a flammable solvent. Keep it away from open flames and use a hot plate for heating.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Column chromatography for isolating 4-Chloro-N,N-dimethylbenzamide
Application Notes & Protocols: A-017
Topic: High-Purity Isolation of 4-Chloro-N,N-dimethylbenzamide via Automated Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the efficient purification of this compound, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by scalable purification on a flash chromatography system. We detail the rationale behind the selection of stationary and mobile phases, sample loading techniques, and post-purification analysis to ensure high purity and yield. This guide is designed to be a practical resource for researchers aiming to streamline the purification of moderately polar aromatic amides.
Introduction: The Purification Challenge
This compound (C₉H₁₀ClNO) is a tertiary amide that serves as a valuable building block in the synthesis of various pharmaceutically active compounds.[1][2][3] Its purification often follows a synthetic reaction where unreacted starting materials and byproducts may be present. The moderate polarity of the target compound requires a carefully optimized chromatographic method to achieve effective separation from both less polar and more polar impurities. Traditional column chromatography can be laborious and time-consuming.[4][5] This note describes a more efficient, automated flash chromatography approach that enhances reproducibility and throughput.[6][7]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO | [1][2] |
| Molecular Weight | 183.63 g/mol | [1][2] |
| Melting Point | 57-59 °C | [8][9] |
| Boiling Point | 128-130 °C (at 1.2 Torr) | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; slightly soluble in water.[10] |
Principle of Separation: Normal-Phase Chromatography
The purification strategy detailed here employs normal-phase chromatography. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[5][7][11] The separation mechanism is based on the differential adsorption of compounds to the silica surface.
-
Polar Compounds: Interact strongly with the acidic silanol groups on the silica surface, resulting in slower movement down the column (longer retention time).
-
Non-polar Compounds: Have weaker interactions and are eluted more quickly by the mobile phase.
This compound, with its polar amide functional group and a relatively non-polar chlorophenyl ring, exhibits intermediate polarity. This allows for effective separation from common non-polar impurities (e.g., unreacted starting materials) and highly polar byproducts by carefully tuning the polarity of the mobile phase.[12][13]
Workflow for Purification
The entire process, from method development to final product isolation, follows a logical sequence designed for efficiency and success.
Caption: Workflow for the purification of this compound.
Detailed Protocols
Materials and Equipment
Materials:
-
Crude this compound mixture
-
Silica gel for flash chromatography (230-400 mesh)[14]
-
TLC plates (Silica Gel 60 F₂₅₄)
-
HPLC-grade solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment:
-
Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)
-
Glass chromatography columns (if performing manually)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
NMR Spectrometer
Protocol 1: Solvent System Optimization via TLC
The cornerstone of a successful column separation is the selection of an appropriate mobile phase.[15] Thin-Layer Chromatography (TLC) is a rapid and effective tool for this purpose, as elution patterns on TLC generally translate well to column chromatography.[11][16]
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) of approximately 0.25-0.35.[4][16][17] This Rƒ value ensures that the compound moves sufficiently off the baseline for good separation without eluting too quickly, which would compromise resolution.[16]
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Development: Place each plate in a developing chamber containing a different solvent system. Start with a non-polar mixture and gradually increase polarity. A common starting point for aromatic amides is a mixture of hexanes and ethyl acetate.[18]
-
System 1: 90:10 Hexanes:Ethyl Acetate
-
System 2: 80:20 Hexanes:Ethyl Acetate
-
System 3: 70:30 Hexanes:Ethyl Acetate
-
System 4: 60:40 Hexanes:Ethyl Acetate
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Rƒ Calculation: Calculate the Rƒ value for the spot corresponding to the target compound in each system: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that provides the best separation between the target compound and its impurities, with the target Rƒ in the 0.25-0.35 range.[16] For this compound, a system of 70:30 Hexanes:Ethyl Acetate is often a suitable starting point.
Protocol 2: Automated Flash Column Chromatography
Objective: To purify the crude material on a larger scale using the optimized solvent system.
Procedure:
-
Column Selection and Equilibration:
-
Select a pre-packed silica gel cartridge of an appropriate size. The mass of silica should be 20 to 100 times the mass of the crude sample to be purified.[4][14] For example, for 1 gram of crude material, a 40-gram silica cartridge is a good starting point.
-
Equilibrate the column with the mobile phase (70:30 Hexanes:Ethyl Acetate) for at least two column volumes before loading the sample. This ensures the column is properly wetted and provides a stable baseline.[19]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the mass of the crude sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This powder is then loaded into an empty solid-load cartridge, which is placed atop the main purification column. This technique often leads to better resolution by preventing band broadening.
-
Liquid Loading: Dissolve the crude sample in the smallest possible volume of the mobile phase or a slightly stronger solvent. Inject the solution directly onto the column. Caution: Using a solvent much stronger than the mobile phase for loading can compromise separation.
-
-
Elution and Fraction Collection:
-
Begin the run using the isocratic mobile phase (70:30 Hexanes:Ethyl Acetate).
-
Monitor the elution profile using the system's UV detector. This compound contains an aromatic ring and will be UV active.
-
Set the fraction collector to collect fractions based on the UV detector's signal (peak detection).
-
For complex mixtures, a linear gradient (e.g., starting from 80:20 and gradually increasing to 50:50 Hexanes:Ethyl Acetate) can be employed to improve the separation of closely eluting compounds.[17]
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Mixed Fractions | - Inappropriate solvent system (Rƒ too high or low).- Column overloading.- Poorly packed column leading to channeling.[17] | - Re-optimize the solvent system with TLC.- Use a larger column or reduce the sample load.[17]- Use pre-packed columns and ensure proper equilibration. |
| Compound Runs at Baseline (Rƒ ≈ 0) | - The compound is too polar for the selected mobile phase. | - Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or switch to a more polar system like dichloromethane/methanol).[17] |
| Compound Runs with Solvent Front (Rƒ ≈ 1) | - The compound is too non-polar for the selected mobile phase. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Streaking or Tailing of Spots on TLC/Peaks | - Sample is too concentrated.- Acidic nature of silica interacting with the compound.- Compound degradation on silica. | - Dilute the sample before spotting/loading.- Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica, which can be beneficial for basic compounds.[17][20] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By systematically optimizing the mobile phase with TLC and employing proper loading and elution techniques, researchers can achieve high purity and yield, accelerating the drug development workflow. The principles and methods described herein are broadly applicable to the purification of other moderately polar aromatic compounds.
References
- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. rroij.com [rroij.com]
- 5. longdom.org [longdom.org]
- 6. biotage.com [biotage.com]
- 7. chromtech.com [chromtech.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. guidechem.com [guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. youtube.com [youtube.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 20. biotage.com [biotage.com]
Application Note: Quantitative Analysis of Dimethylamine via Benzoyl Chloride Derivatization
Abstract
This technical guide provides a comprehensive framework for the derivatization of dimethylamine (DMA) with benzoyl chloride to form N,N-dimethylbenzamide, facilitating its sensitive and robust quantification by chromatographic methods. Dimethylamine, a small and highly volatile primary metabolite and industrial chemical, presents significant analytical challenges due to its poor retention in reversed-phase chromatography and lack of a strong chromophore. This application note details the underlying principles of the Schotten-Baumann reaction, provides a validated, step-by-step protocol for the derivatization procedure, and outlines methodologies for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals requiring accurate quantification of DMA in various matrices.
Introduction: The Rationale for Derivatization
Dimethylamine is a compound of significant interest in pharmaceutical and chemical manufacturing, often present as an impurity or a degradation product. Its accurate measurement is critical for quality control and regulatory compliance. However, the inherent physicochemical properties of DMA—high polarity, low molecular weight, and volatility—make its direct analysis challenging.
Pre-column derivatization addresses these challenges by chemically modifying the analyte to improve its analytical characteristics.[1] The reaction of DMA with benzoyl chloride converts it into the non-polar, thermally stable, and UV-active derivative, N,N-dimethylbenzamide. This transformation offers several key advantages:
-
Enhanced Chromatographic Retention: The resulting amide is significantly less polar than DMA, allowing for excellent retention and separation on standard reversed-phase HPLC or non-polar GC columns.
-
Improved Sensitivity: The introduction of the benzoyl group provides a strong chromophore, enabling highly sensitive detection by HPLC-UV.[2] For mass spectrometry, the derivative's higher mass and distinct fragmentation pattern improve selectivity and signal-to-noise ratios.
-
Increased Stability: The resulting N,N-dimethylbenzamide is more stable than the free amine, reducing analyte loss during sample preparation and analysis.
Reaction Mechanism: The Schotten-Baumann Reaction
The derivatization of dimethylamine with benzoyl chloride proceeds via the Schotten-Baumann reaction, a well-established method for synthesizing amides from amines and acyl chlorides.[3] The reaction is typically performed in a two-phase system (aqueous/organic) or in a buffered aqueous solution under basic conditions.[3][4]
The mechanism involves three key steps:
-
Nucleophilic Attack: The nitrogen atom of dimethylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.[5]
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[5]
-
Deprotonation: A base, typically sodium hydroxide or a buffer like sodium carbonate, neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[4][6] This is crucial as it prevents the protonation of the unreacted dimethylamine, which would render it non-nucleophilic and halt the reaction.
Caption: Schotten-Baumann reaction mechanism for DMA derivatization.
Experimental Protocol: Derivatization of Dimethylamine
This protocol provides a robust method for the derivatization of DMA in aqueous samples. It is critical to perform these steps in a well-ventilated fume hood, as benzoyl chloride is corrosive and lachrymatory.[7]
3.1. Reagents and Materials
-
Dimethylamine (DMA) standard solution
-
Benzoyl Chloride (BzCl), ≥99%
-
Sodium Hydroxide (NaOH), 2 M solution
-
Dichloromethane (DCM) or Diethyl Ether, HPLC grade
-
Anhydrous Sodium Sulfate
-
Methanol, HPLC grade
-
Sample Vials (GC or HPLC)
-
Vortex mixer
-
Centrifuge
3.2. Step-by-Step Derivatization Procedure
Caption: General workflow for the derivatization of DMA with benzoyl chloride.
-
Sample Preparation: Pipette 1.0 mL of the aqueous sample or standard containing dimethylamine into a 10 mL glass tube with a screw cap.
-
Alkalinization: Add 0.5 mL of 2 M Sodium Hydroxide solution to the tube to raise the pH. The reaction proceeds efficiently in an alkaline medium which ensures the amine is deprotonated and thus nucleophilic.[2]
-
Derivatization: In a fume hood, add 50 µL of benzoyl chloride. Cap the tube immediately and vortex vigorously for 1 minute.
-
Expert Insight: Benzoyl chloride is susceptible to hydrolysis, which produces benzoic acid and consumes the reagent.[8] Adding the reagent to a well-mixed, basic solution helps ensure the desired reaction with DMA outcompetes hydrolysis.
-
-
Reaction Incubation: Let the mixture react at room temperature for 10-15 minutes to ensure complete derivatization.
-
Extraction: Add 2.0 mL of dichloromethane (or diethyl ether) to the tube. Vortex vigorously for 1 minute to extract the N,N-dimethylbenzamide derivative into the organic phase.[9]
-
Phase Separation: Centrifuge the tube at 2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Drying and Concentration: Carefully transfer the lower organic layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 200 µL) of a suitable solvent (methanol for GC-MS, or the initial mobile phase for HPLC) for analysis.[10]
Analytical Methodologies
The resulting N,N-dimethylbenzamide derivative is amenable to analysis by several common chromatographic techniques.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity for the analysis of N,N-dimethylbenzamide. A validated method has been developed for the determination of DMA impurity in solvents.[10][11]
Caption: Analytical workflow for GC-MS analysis of N,N-dimethylbenzamide.
| Parameter | Condition | Rationale / Comment |
| GC Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) or equivalent[10][11] | A mid-polarity column provides good peak shape and resolution for the amide derivative. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Flow Rate | 2.0 mL/min[10][11] | Constant flow mode is recommended. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivative. |
| Oven Program | 100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min)[12] | This program effectively separates the analyte from solvent and potential byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition | Scan or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM mode (monitoring m/z 149, 105, 77) enhances sensitivity for quantification. |
| Retention Time | ~8.5 minutes[10][11] | Under the specified conditions. |
4.2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for this analysis. The benzoyl group provides a strong UV chromophore, allowing for sensitive detection.[9][13]
| Parameter | Condition | Rationale / Comment |
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14][15] | Provides excellent retention and separation for the non-polar derivative. |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) | Standard solvents for reversed-phase chromatography. |
| Elution | Isocratic (e.g., 70% B) or Gradient | Isocratic elution is simpler, while a gradient may be needed to resolve impurities.[14] |
| Flow Rate | 1.0 mL/min[15] | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains stable retention times. |
| Detection | UV at 230 nm or 254 nm[15] | The benzoyl chromophore has strong absorbance in this range. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Performance and Validation
A properly executed derivatization and analysis protocol should yield excellent performance. The following data, compiled from validated methods for benzoylated amines, represent typical performance characteristics.[10][11][13]
| Validation Parameter | Typical Result |
| Linearity (r²) | > 0.99[10][11] |
| Limit of Detection (LOD) | 0.2 - 2.5 mg/L (HPLC-UV)[13] |
| Precision (%RSD) | < 2.0% (Intra-day)[10][11] |
| Accuracy (% Recovery) | 80 - 105%[10][11][13] |
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Derivative Yield / Poor Recovery | 1. Incomplete derivatization due to incorrect pH. 2. Hydrolysis of benzoyl chloride reagent.[8] 3. Inefficient extraction. | 1. Verify sample pH is in the 10-11 range before adding reagent. 2. Use fresh benzoyl chloride. Ensure vigorous mixing immediately after addition to favor reaction with DMA over hydrolysis. 3. Ensure vigorous vortexing during extraction; try an alternative solvent like diethyl ether. |
| High Blank Signal / Extraneous Peaks | 1. Contaminated reagents or solvents. 2. Benzoic acid peak from hydrolysis of excess benzoyl chloride.[8] | 1. Run a reagent blank (all steps without sample) to identify the source of contamination. Use high-purity reagents. 2. This peak is expected. Ensure chromatographic separation is sufficient to resolve it from the N,N-dimethylbenzamide peak. |
| Poor Peak Shape (GC or HPLC) | 1. Active sites in GC liner or column. 2. Sample overload. 3. Improper reconstitution solvent. | 1. Use a deactivated GC liner. Condition the column. 2. Dilute the sample. 3. Ensure the sample is fully dissolved and the reconstitution solvent is compatible with the initial mobile phase (for HPLC). |
| Variable Retention Times | 1. Fluctuations in column temperature. 2. Mobile phase composition drift (HPLC). 3. Flow rate instability. | 1. Use a thermostatted column compartment. 2. Prepare fresh mobile phase daily. 3. Check pump for leaks and ensure proper degassing. |
Safety Precautions
All work must be conducted in compliance with laboratory safety standards.
-
Benzoyl Chloride: Is corrosive and a lachrymator. It causes severe skin burns and eye damage.[7][16] Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]
-
Sodium Hydroxide: Is a strong base and can cause severe burns. Handle with care and appropriate PPE.
-
Organic Solvents: Dichloromethane and methanol are flammable and toxic. Handle in a well-ventilated area away from ignition sources.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 16. stage-11000seco.cimm2.com [stage-11000seco.cimm2.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: 4-Chloro-N,N-dimethylbenzamide as a Versatile Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 4-Chloro-N,N-dimethylbenzamide as a chemical intermediate. Beyond a mere recitation of procedural steps, this guide elucidates the mechanistic rationale behind key synthetic transformations, offers validated protocols for common cross-coupling reactions, and outlines essential safety and analytical considerations. The protocols are designed to be self-validating, emphasizing inert atmosphere techniques and reaction monitoring to ensure reproducibility and high-yield outcomes. The primary focus is on leveraging the reactivity of the aryl chloride moiety in palladium-catalyzed reactions, which are foundational in modern medicinal chemistry and materials science.
Introduction and Physicochemical Profile
This compound (CAS No. 14062-80-7) is a substituted aromatic amide that serves as a pivotal building block in organic synthesis.[1][2] Its structure incorporates a robust N,N-dimethylamide group, which is a common feature in many biologically active molecules, and a reactive C-Cl bond on the phenyl ring. This chlorine atom is amenable to a variety of cross-coupling reactions, making the compound an ideal starting point for introducing molecular complexity. Its utility is particularly pronounced in the synthesis of pharmaceutical ingredients and other high-value fine chemicals.[3]
Physicochemical Data
The fundamental properties of this compound are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14062-80-7 | [2] |
| Molecular Formula | C₉H₁₀ClNO | [1] |
| Molecular Weight | 183.63 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 142-145°C | [3] |
| SMILES | CN(C)C(=O)C1=CC=C(C=C1)Cl | [1] |
| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N | [1] |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond, while less reactive than corresponding C-Br or C-I bonds, can be effectively activated using modern palladium catalysts and specialized ligands.[4][5] This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are critical transformations in drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the coupling of an organoboron species with an organic halide.[6][7] For this compound, this reaction provides a direct route to substituted N,N-dimethylbenzamides, which are precursors to a wide range of complex molecules.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the less reactive aryl chloride and to promote the final reductive elimination step.[9]
This protocol describes a general procedure for coupling this compound with an arylboronic acid. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[9]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (1-10 mol%, if not using a pre-catalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture) (5-10 mL)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is completely free of oxygen.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[9]
References
- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 14062-80-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 4-Chloro-N,N-dimethylbenzamide as a Versatile Scaffold in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the utility of 4-Chloro-N,N-dimethylbenzamide (CAS No: 14062-80-7) in medicinal chemistry. Moving beyond a simple catalogue of facts, this guide elucidates the rationale behind its application as a foundational scaffold, particularly in the design of enzyme inhibitors, and provides detailed, field-proven protocols for its synthesis and derivatization.
I. Introduction: The Benzamide as a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency across a wide range of biologically active compounds.[1] The benzamide core is a quintessential example of such a scaffold, prized for its synthetic accessibility, metabolic stability, and its ability to form key hydrogen bonding interactions with biological targets.[1] this compound is a specific and valuable iteration of this scaffold. While not typically a final drug product itself, it serves as a crucial starting material and molecular fragment for building more complex and potent therapeutic agents. Its structure combines the foundational benzamide group with a synthetically versatile chlorine atom, offering a prime site for chemical modification in the exploration of structure-activity relationships (SAR).
II. Physicochemical Properties & Analytical Characterization
A thorough understanding of the core scaffold's properties is fundamental to its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14062-80-7 | [2][3] |
| Molecular Formula | C₉H₁₀ClNO | [2][4] |
| Molecular Weight | 183.63 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 57-59 °C | [3] |
| Boiling Point | 107-108 °C at 45.2 Torr | [3] |
| SMILES | CN(C)C(=O)c1ccc(Cl)cc1 | [6] |
| InChIKey | FARSXMMESQDZMY-UHFFFAOYSA-N |[2] |
Analytical Protocol Insight: For reaction monitoring and purity assessment, High-Performance Liquid Chromatography (HPLC) is a standard method. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with a formic acid or phosphoric acid modifier, provides excellent resolution for this compound and its derivatives.[7] This method is scalable and suitable for both analytical and preparative separations, as well as for pharmacokinetic studies.[7]
III. Core Application: A Scaffold for PARP Inhibition
A primary and highly valuable application of the benzamide scaffold, including this compound, is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.
Expertise & Causality: The Mechanism of Action
PARP enzymes play a critical role in DNA repair and cell death pathways. They utilize nicotinamide adenine dinucleotide (NAD⁺) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as PARylation. The molecular architecture of the benzamide moiety is a superb structural mimic of the nicotinamide portion of NAD⁺.[8] This mimicry allows benzamide-containing compounds to competitively bind to the nicotinamide-binding pocket of the PARP active site. By occupying this site, the inhibitor prevents the binding of the natural substrate NAD⁺, thereby blocking the enzyme's catalytic activity. This inhibition of DNA repair can be synthetically lethal to cancer cells that already have deficiencies in other DNA repair pathways (e.g., BRCA mutations), making PARP inhibitors a powerful class of anticancer agents.[8]
Caption: Mechanism of PARP inhibition by benzamide scaffolds.
IV. Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps from starting materials to purified products, with integrated checkpoints for monitoring reaction progress.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol details the robust and high-yielding synthesis via the acylation of dimethylamine with 4-chlorobenzoyl chloride.[9][10]
Materials:
-
4-Chlorobenzoyl chloride
-
Dimethylamine (e.g., 40% aqueous solution or 2M solution in THF)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (if starting from dimethylamine hydrochloride)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in DCM. If using an aqueous solution, the reaction can be performed in a biphasic system with vigorous stirring. Slowly add the dimethylamine solution to the stirred 4-chlorobenzoyl chloride solution at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (dimethylammonium chloride) is typically observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v), checking for the consumption of the starting 4-chlorobenzoyl chloride.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted amine and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.[4]
References
- 1. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-N,N-dimethylbenzamide
Welcome to the Technical Support Center for the synthesis of 4-Chloro-N,N-dimethylbenzamide. This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity in your experiments. Here, we combine established chemical principles with practical, field-tested insights to address common challenges encountered during this synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while conceptually straightforward, is often plagued by issues that can significantly lower the yield and purity of the final product. The most common synthetic routes involve the acylation of dimethylamine with 4-chlorobenzoyl chloride or the conversion of 4-chlorobenzoic acid to the desired amide. This guide will provide detailed protocols for both methods, along with a comprehensive analysis of potential pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The primary culprit for low yields is the hydrolysis of the starting material, 4-chlorobenzoyl chloride, into the unreactive 4-chlorobenzoic acid.[1] This occurs when the acyl chloride is exposed to moisture, including atmospheric humidity. To mitigate this, it is crucial to work under anhydrous conditions.
Q2: How can I be certain that my 4-chlorobenzoyl chloride has not hydrolyzed?
A2: You can use spectroscopic methods to check for the presence of 4-chlorobenzoic acid. In Infrared (IR) spectroscopy, the carboxylic acid will show a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H bond, which is absent in the acyl chloride. In ¹H NMR spectroscopy, the carboxylic acid proton will appear as a broad singlet downfield, typically above 10 ppm.
Q3: What is the optimal temperature for the reaction?
A3: For the reaction of 4-chlorobenzoyl chloride with dimethylamine, it is recommended to maintain a low temperature, typically between 0-10°C, during the addition of the acyl chloride. This helps to control the exothermic nature of the reaction and minimize side product formation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
Q4: My final product is an oil and not a solid. What should I do?
A4: An oily product often indicates the presence of impurities. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product, if available, can also be effective. If these methods fail, trituration with a non-polar solvent like hexane may help to solidify the product by washing away impurities. If the product remains an oil, purification by column chromatography is necessary.
Q5: What are the best practices for storing 4-chlorobenzoyl chloride?
A5: Store 4-chlorobenzoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. It is also advisable to store it under an inert atmosphere, such as nitrogen or argon.
Experimental Protocols
Method 1: Synthesis from 4-Chlorobenzoyl Chloride
This is the most direct route and is preferred if high-purity 4-chlorobenzoyl chloride is available.
Reaction Scheme:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Method 2: Synthesis from 4-Chlorobenzoic Acid
Step 1: Formation of 4-Chlorobenzoyl Chloride
Reaction Scheme:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend 4-chlorobenzoic acid (1.0 equivalent) in toluene.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of gas ceases.
-
Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 4-chlorobenzoyl chloride can often be used directly in the next step without further purification.[2]
Step 2: Amidation
The crude 4-chlorobenzoyl chloride from Step 1 can be used directly in the procedure described in Method 1, starting from step 3 .
Data Presentation
| Parameter | Method 1 | Method 2 (Step 1) |
| Key Reagents | 4-Chlorobenzoyl chloride, Dimethylamine | 4-Chlorobenzoic acid, Thionyl chloride |
| Solvent | Anhydrous DCM | Toluene |
| Molar Ratio | 4-chlorobenzoyl chloride : dimethylamine (1 : 2.2) | 4-chlorobenzoic acid : thionyl chloride (1 : 1.5) |
| Temperature | 0-10°C (addition), then RT | Reflux (~80°C) |
| Reaction Time | 1-2 hours post-addition | 2-3 hours |
| Typical Yield | >90% | >95% (for Step 1) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Yield | 1. Hydrolysis of 4-chlorobenzoyl chloride.[1]2. Incomplete reaction. | 1. Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).2. Increase reaction time or allow the reaction to stir overnight at room temperature. Monitor reaction progress by TLC. |
| Product is Contaminated with 4-Chlorobenzoic Acid | Hydrolysis of 4-chlorobenzoyl chloride before or during the reaction, or during work-up. | During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove the acidic byproduct. |
| Formation of a Dark-Colored Solution | Decomposition of starting materials or product due to high temperatures or impurities. | Maintain a low temperature during the addition of 4-chlorobenzoyl chloride. Use high-purity starting materials and solvents. The color can often be removed during recrystallization with activated charcoal. |
| Difficulty in Product Purification | Product and impurities have similar polarities. | If recrystallization is ineffective, try a different solvent system. For column chromatography, a gradient elution might be necessary. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield issues.
Safety and Handling
The synthesis of this compound involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Reacts violently with water. Causes severe skin burns and eye damage.[3]
-
Thionyl Chloride: Toxic and corrosive. Reacts with water to release toxic gases (SO₂ and HCl). Causes severe skin burns and eye damage.
-
Dimethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5]
References
Technical Support Center: Troubleshooting Side Reactions in N,N-Disubstituted Benzamide Synthesis
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of N,N-disubstituted benzamides. Amide bond formation is one of the most fundamental and frequently performed reactions in organic synthesis, particularly in drug discovery and development.[1][2][3] However, its ubiquity does not imply simplicity. Many factors can lead to problematic side reactions, resulting in low yields, complex purification challenges, and compromised product integrity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical principles—the "why"—behind these issues and their solutions, empowering you to make informed decisions for your specific system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or troubleshooting your benzamide synthesis.
Q1: What are the primary methods for synthesizing N,N-disubstituted benzamides, and what are their general pitfalls?
There are two main strategies:
-
Acyl Chloride Method: This classic approach involves converting a benzoic acid to a more reactive benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with a secondary amine.[4][] While effective, the primary pitfall is the generation of HCl as a byproduct, which can protonate the nucleophilic amine, rendering it unreactive.[6] Additionally, acyl chlorides are highly sensitive to moisture and can hydrolyze back to the unreactive benzoic acid.
-
Carboxylic Acid Coupling Method: This is the most common modern approach, where the carboxylic acid and amine are combined in the presence of a "coupling reagent." These reagents activate the carboxylic acid in situ to facilitate the reaction. Common coupling reagents include carbodiimides (like EDC), phosphonium salts (like PyBOP), and uronium/aminium salts (like HATU or HBTU).[][7] The main challenges here are reagent-specific side reactions, such as N-acylurea formation with carbodiimides or racemization of chiral centers.[6][7][8]
Q2: My amide coupling reaction is giving a very low yield or no product at all. What are the most likely causes?
Low or no product formation is a common issue stemming from several core problems:
-
Inactive Reagents: Coupling reagents can degrade upon exposure to moisture. Similarly, the carboxylic acid must be activated to react; incomplete activation due to degraded reagents is a frequent cause of failure.[9]
-
Deactivated Amine: The secondary amine is the nucleophile. If it is protonated by an acid (either the starting carboxylic acid or a byproduct like HCl), it becomes non-nucleophilic and the reaction stops.[6][9] This is why a non-nucleophilic base (e.g., DIPEA, triethylamine) is almost always required.
-
Steric Hindrance: Bulky substituents on either the benzoic acid (especially at the ortho positions) or the secondary amine can physically block the reactive centers from approaching each other.[2][3][10][9] This slows the reaction dramatically and may require more forceful conditions or specialized reagents.[11][12][13]
-
Presence of Water: Water can hydrolyze activated intermediates (like the O-acylisourea from EDC or the acyl chloride) back to the starting carboxylic acid, effectively killing the reaction.[9] Using anhydrous solvents and reagents is critical.
Q3: How do I choose the best coupling reagent for my specific substrates?
The choice is critical and depends on several factors. A summary is provided in the table below.
| Reagent Class | Examples | Pros | Cons & Common Side Reactions | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, byproducts of EDC are water-soluble for easy removal.[14] | N-acylurea formation (unreactive byproduct), racemization of chiral centers.[6][8][15] | General purpose, large-scale synthesis where cost is a factor. Always use with an additive like HOBt or Oxyma. |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Highly reactive, fast reaction times, lower racemization risk than carbodiimides alone.[16] | Can cause guanidinylation (capping) of the amine if used in excess.[17] More expensive. Benzotriazole-based reagents carry safety warnings.[8][18] | Difficult couplings, sterically hindered substrates, acid-sensitive substrates, and when minimizing racemization is critical.[16][17] |
| Phosphonium | PyBOP, BOP | Similar reactivity to uronium salts, effective for hindered systems. Does not cause guanidinylation. | BOP byproduct (HMPA) is a known carcinogen. PyBOP is preferred. | Situations where guanidinylation from HBTU/HATU is a known problem. |
| Phosphonic Anhydride | T3P® | Byproducts are water-soluble and easily removed. Low epimerization risk, especially with pyridine as a base.[19] Good for large-scale applications. | Often requires slightly elevated temperatures. | Scale-up applications where easy workup and safety are priorities.[19] |
Part 2: Troubleshooting Guide: Specific Issues & Solutions
This section provides a deeper dive into specific experimental observations and offers step-by-step solutions.
Issue 1: My TLC/LCMS shows a major byproduct that is not starting material when using EDC.
Problem: You are likely observing the formation of an N-acylurea byproduct.
Causality: When a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your amine. However, it is unstable and can undergo an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable, unreactive N-acylurea.[8][15] This side reaction consumes your activated acid and stalls the synthesis.[8]
Solution: The Role of Additives like HOBt The universally accepted solution is to use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[6][8][9]
-
Mechanism of Action: HOBt is a better nucleophile than the amine. It rapidly intercepts the reactive O-acylisourea intermediate before it can rearrange. This forms a HOBt-active ester, which is still highly reactive towards the amine but is no longer capable of rearranging into an N-acylurea.[14][20] This two-step activation dramatically improves reaction efficiency.[20]
// Invisible edges for alignment O_Acylisourea -> O_Acylisourea_side [style=invis]; O_Acylisourea -> O_Acylisourea_sol [style=invis]; Amine -> Amine_sol [style=invis]; Product -> Product_sol [style=invis]; } .enddot Caption: How HOBt intercepts the O-acylisourea to prevent N-acylurea formation.
Issue 2: My chiral starting material is racemizing during the coupling reaction.
Problem: You are observing a loss of stereochemical integrity, particularly with α-substituted or chiral benzoic acids.
Causality: Racemization during amide coupling often proceeds through the formation of a 5(4H)-oxazolone intermediate.[21] The activated carboxylic acid can cyclize, and the α-proton of the resulting oxazolone is highly acidic and can be easily removed by the base in the reaction (e.g., DIPEA), leading to a planar, achiral enolate. Re-protonation can then occur from either face, resulting in a racemic mixture. This side reaction is particularly problematic at higher temperatures and with stronger bases.[6]
Solutions:
-
Use Racemization-Suppressing Reagents: Uronium salts based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU , are superior to their HOBt-based counterparts (like HBTU) in suppressing racemization.[16][22] The nitrogen atom in the pyridine ring of HOAt is thought to accelerate the aminolysis of the active ester, outcompeting the rate of racemization.[23] COMU , which is based on OxymaPure, is another excellent choice that combines high reactivity with low racemization and an improved safety profile.[8][16][24]
-
Control Temperature: Perform the reaction at a low temperature (e.g., starting at 0 °C and slowly warming to room temperature).[8] This slows the rate of oxazolone formation and deprotonation relative to the desired amide bond formation.
-
Base Selection: Use the minimum amount of base necessary (typically 2.0 equivalents for amine salts). In some cases, a weaker or more sterically hindered base like sym-collidine can reduce the rate of racemization compared to DIPEA.[6]
Issue 3: I'm coupling a sterically hindered benzoic acid and/or amine, and the reaction won't go to completion.
Problem: Standard coupling conditions (EDC/HOBt, HATU) are failing with bulky substrates.
Causality: Steric hindrance slows the rate of nucleophilic attack by the amine on the activated carboxylic acid.[2][3][9] For standard reagents, this slow reaction allows side reactions or reagent decomposition to dominate.
Solutions:
-
Switch to Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride intermediate is an excellent strategy for hindered couplings.[11][12] The small size of the fluorine atom minimizes steric repulsion during the amine's approach. This can be done in situ using reagents like BTFFH or TFFH, avoiding the need to isolate the sensitive acyl halide.[9][13]
-
Use More Powerful Coupling Reagents: Reagents like COMU have shown exceptional performance in coupling sterically demanding amino acids and may be effective here.[8][24]
-
Increase Temperature: While this can increase the risk of side reactions like racemization, carefully controlled heating (e.g., 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[13] This is often used in conjunction with the acyl fluoride method.
Experimental Protocol: General Procedure for a HATU-Mediated Coupling
This protocol is a robust starting point for many N,N-disubstituted benzamide syntheses.
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve the benzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).
-
Activation: Add HATU (1.0-1.2 eq.) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. You may observe a color change as the active ester forms.[9]
-
Amine Addition: Add the secondary amine (1.0-1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[9]
-
Extract the aqueous layer with an organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous HCl (to remove excess amine and DIPEA), 5% aqueous NaHCO₃ (to remove unreacted acid and HOBt/HOAt), and finally with brine.[25]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 23. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-N,N-dimethylbenzamide
Welcome to the technical support center for the purification of crude 4-Chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity material for their downstream applications. Here, we address common issues encountered during the purification process through a series of troubleshooting guides and frequently asked questions. Our approach is grounded in the fundamental principles of organic chemistry to provide not just solutions, but also a deeper understanding of the underlying science.
Understanding the Impurity Profile
The typical synthesis of this compound involves the reaction of 4-chlorobenzoyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is generally efficient, but can result in a crude product containing several process-related impurities. A thorough understanding of these impurities is the first step toward a successful purification strategy.
Common Impurities:
-
Unreacted Starting Materials: 4-chlorobenzoyl chloride and excess dimethylamine.
-
Hydrolysis Product: 4-chlorobenzoic acid, formed from the reaction of 4-chlorobenzoyl chloride with moisture.[1]
-
Byproduct Salt: Dimethylammonium chloride, formed from the reaction of dimethylamine with the HCl byproduct of the primary reaction.
The following diagram illustrates the typical workflow for purifying crude this compound, which will be detailed in the subsequent sections.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: Presence of a Water-Soluble, Basic Impurity
Q: My crude product has a strong amine-like odor, and after aqueous workup, the pH of the aqueous layer is basic. How do I remove this impurity?
A: This indicates the presence of unreacted dimethylamine. Being a basic compound, it can be easily removed with a dilute acid wash.
-
Causality: Dimethylamine is a volatile and basic amine. In the reaction, it acts as a nucleophile. If used in excess, the unreacted portion will remain in the crude product.
-
Solution: Perform an aqueous workup by dissolving your crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Wash the organic layer with a 1 M aqueous solution of hydrochloric acid (HCl). The dimethylamine will be protonated to form the water-soluble dimethylammonium salt, which will partition into the aqueous layer.[2]
Protocol 2: Removal of Excess Dimethylamine
-
Dissolve the crude product in a suitable volume of dichloromethane (e.g., 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (aq) and shake gently. Caution: Pressure may build up. Vent the funnel frequently.
-
Allow the layers to separate and discard the aqueous (top) layer.
-
Proceed with a base wash to remove any acidic impurities.
Issue 2: Presence of an Acidic Impurity
Q: My TLC analysis shows a more polar spot than my product, and I suspect it is 4-chlorobenzoic acid. What is the best way to remove it?
A: The presence of 4-chlorobenzoic acid is a common issue, arising from the hydrolysis of the starting material, 4-chlorobenzoyl chloride.[1] An alkaline wash is the most effective method for its removal.
-
Causality: 4-chlorobenzoyl chloride is highly reactive towards water and even atmospheric moisture, leading to the formation of the corresponding carboxylic acid.[1]
-
Solution: After the acid wash (if performed), wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic 4-chlorobenzoic acid will be deprotonated to its sodium salt, which is highly soluble in the aqueous layer and will be efficiently removed.[2]
Protocol 3: Removal of 4-Chlorobenzoic Acid
-
Following the acid wash, add an equal volume of 5% NaHCO₃ (aq) to the organic layer in the separatory funnel.
-
Shake the funnel, venting frequently as carbon dioxide gas will be evolved.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Issue 3: Poor Separation or Low Recovery with Column Chromatography
Q: I am attempting to purify my product using column chromatography, but I am getting poor separation or a low yield. What can I do to optimize this?
A: Column chromatography is a powerful technique, but its success is highly dependent on the correct choice of stationary and mobile phases.
-
Causality: Poor separation can result from an inappropriate solvent system (eluent) polarity, while low recovery might be due to the product irreversibly adsorbing to the silica gel.
-
Solution:
-
Stationary Phase: Standard silica gel is the most common choice.
-
Mobile Phase Optimization: The key to good separation is selecting an eluent system that provides a good retention factor (Rf) for your product on a TLC plate, ideally between 0.2 and 0.4. A common eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3]
-
TLC Analysis: Before running a column, perform TLC analysis with different ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexanes) to find the optimal mobile phase composition. The product, being more polar than the starting 4-chlorobenzoyl chloride but less polar than 4-chlorobenzoic acid, should have an intermediate Rf value.
-
Protocol 4: Column Chromatography Purification
-
Slurry Packing: Prepare a slurry of silica gel in your chosen eluent (a less polar starting mixture for gradient elution) and pack your column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM, and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be carefully added to the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20%, then 30% ethyl acetate). Collect fractions and monitor them by TLC to isolate the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Issue 4: Recrystallization Yields an Oil or No Crystals
Q: I tried to recrystallize my crude product, but it either "oiled out" or remained in solution even after cooling. What went wrong?
A: This is a common problem in recrystallization and can be attributed to several factors, including the presence of impurities or the choice of an inappropriate solvent.
-
Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities. A failure to crystallize suggests that the product is too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Purity: Ensure that major ionic impurities have been removed by an acid-base workup before attempting recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For this compound, consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexanes.[1][4]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Protocol 5: Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added and the hot solution filtered.
-
To the hot solution, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to just redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound? A1: Pure this compound is a solid at room temperature. Its molecular formula is C₉H₁₀ClNO, and its molecular weight is 183.63 g/mol .[5]
Q2: How can I remove the byproduct dimethylammonium chloride? A2: Dimethylammonium chloride is highly soluble in water but has low solubility in many organic solvents like diethyl ether.[6] Therefore, during the aqueous workup, this salt will be effectively removed into the aqueous layer. A final wash with water before the brine wash can ensure its complete removal.
Q3: What safety precautions should I take when handling the chemicals involved in the synthesis and purification? A3:
-
4-Chlorobenzoyl chloride: This is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
-
Dimethylamine: This is a flammable and corrosive gas or solution. It can cause severe skin and eye irritation. Handle it in a well-ventilated fume hood.[7]
-
4-Chlorobenzoic acid: This is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust and handle with appropriate PPE.[8]
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always consult the Safety Data Sheet (SDS) for each solvent and handle them in a fume hood.
Q4: Can I use a different base for the reaction instead of excess dimethylamine? A4: Yes, a non-nucleophilic tertiary amine like triethylamine or pyridine can be used as an acid scavenger to neutralize the HCl produced during the reaction. This can sometimes simplify the workup as these bases are typically removed during the acid wash.
Data Summary
The following table provides a summary of the properties of the target compound and its common impurities to aid in developing a purification strategy.
| Compound | Molecular Weight ( g/mol ) | Properties | Removal Method |
| This compound | 183.63[5] | Tertiary amide, neutral | - |
| 4-Chlorobenzoyl Chloride | 175.01 | Acyl chloride, moisture-sensitive, corrosive[3] | Hydrolyzes during aqueous workup, then removed as the carboxylate |
| Dimethylamine | 45.08 | Amine, basic, volatile[7] | Aqueous acid wash (1M HCl)[2] |
| 4-Chlorobenzoic Acid | 156.57 | Carboxylic acid, acidic[8] | Aqueous base wash (5% NaHCO₃)[2] |
| Dimethylammonium Chloride | 81.54 | Salt, highly water-soluble[6] | Aqueous washes |
References
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Troubleshooting low yield in Grignard reactions with tertiary amides
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of ketones from tertiary amides using Grignard reagents. We will delve into common pitfalls, explain the underlying chemical principles, and provide actionable protocols to enhance your reaction yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the experimental process.
Q1: My reaction yielded no product. I recovered only my starting amide. What went wrong?
This is one of the most common issues and almost always points to the deactivation or non-formation of the Grignard reagent.
Primary Suspect: Contamination with Protic Reagents (Water) Grignard reagents are exceptionally strong bases and will react preferentially with any source of acidic protons in an acid-base reaction, which is much faster than nucleophilic addition to the amide.[1][2] The most common culprit is water.[3] This reaction "quenches" your Grignard reagent, converting it into an inert alkane and preventing it from reacting with your amide.[4][5]
Troubleshooting Steps:
-
Verify Solvent and Reagent Anhydrousness:
-
Use freshly opened, high-purity anhydrous solvents. Even "anhydrous" grade solvents can absorb atmospheric moisture after a bottle has been opened.[4]
-
Consider drying your solvent immediately before use. Tetrahydrofuran (THF), a common solvent, can be dried by storing over activated 3Å molecular sieves for at least 72 hours.[6]
-
Ensure your tertiary amide starting material is completely dry. If it's a solid, dry it in a vacuum oven. If it's a liquid, consider drying it over a suitable agent and distilling.
-
-
Ensure Rigorously Dry Glassware:
-
Confirm Grignard Reagent Formation and Activity:
-
Visual Cues: Successful formation is often indicated by the disappearance of magnesium turnings, a gentle exothermic reaction, and the formation of a cloudy, greyish solution.[5]
-
Titration: Do not assume the concentration of commercial Grignard reagents or that your own preparation was 100% efficient. Titrating the reagent is the only way to know its true molarity. A common method is titration against a solution of I₂ with LiCl.[5] See the protocol below.
-
Q2: My primary product is a tertiary alcohol, not the expected ketone. How do I prevent this over-addition?
This outcome indicates that the ketone intermediate, once formed, is reacting with a second equivalent of the Grignard reagent.[7][8]
Causality: The reaction of a Grignard reagent with a tertiary amide forms a tetrahedral intermediate.[9] For simple tertiary amides (e.g., N,N-dimethylamides), this intermediate is generally unstable and can collapse to a ketone in situ. This newly formed ketone is often more reactive than the starting amide, leading to a rapid second addition to form a tertiary alkoxide, which yields the tertiary alcohol upon workup.[10][11]
Mitigation Strategies:
-
Use a Weinreb-Nahm Amide: This is the most effective solution. Weinreb-Nahm amides (N-methoxy-N-methylamides) react with Grignard reagents to form a highly stable, five-membered chelated intermediate.[12][13] This intermediate is stable at low temperatures and does not collapse to a ketone until the acidic workup is performed.[14][15] This prevents the ketone from being present in the flask with active Grignard reagent, thus eliminating over-addition.[16][17]
-
Optimize Reaction Temperature:
-
Control Reagent Stoichiometry and Addition:
-
Use a precise amount of Grignard reagent (1.0 to 1.1 equivalents), based on a titrated concentration.
-
Employ "inverse addition": add the amide solution slowly to the Grignard reagent. This ensures the Grignard is never in large excess relative to the substrate.
-
Alternatively, add the Grignard reagent very slowly to the amide solution to avoid localized excesses.
-
The stability of the Weinreb intermediate is key to preventing over-addition.
Caption: Reaction pathways for Weinreb vs. standard tertiary amides.
Q3: My reaction is messy, with many byproducts and a low yield of the desired ketone. What are other potential side reactions?
Beyond over-addition, several other side reactions can reduce your yield and complicate purification.
Potential Side Reactions & Solutions:
-
Enolization: If your amide has acidic α-protons (protons on the carbon adjacent to the carbonyl), the Grignard reagent can act as a base to deprotonate it, forming an enolate.[20] This consumes your starting material and reagent without forming the desired product.
-
Solution: Use a less sterically hindered Grignard reagent if possible. Running the reaction at very low temperatures (-78 °C) can favor nucleophilic addition over deprotonation. The addition of Lewis acids like CeCl₃ can also sometimes suppress enolization.[19]
-
-
Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the amide carbonyl to an alcohol via a six-membered transition state (a Bouveault-Blanc type reduction pathway).[20][21]
-
Solution: This is often difficult to avoid completely. If it's a major issue, consider using a Grignard reagent without β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide, if your synthesis allows.
-
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the parent alkyl/aryl halide (R-X) from which it was made.[5] This is more likely if there is unreacted halide present during the reaction.
-
Solution: Ensure the formation of the Grignard reagent is complete before adding your amide. Allowing the reagent to form for an adequate amount of time or gently warming to initiate can help.
-
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered | 1. Wet solvent/reagents/glassware[4][6]2. Inactive Grignard reagent | 1. Ensure strictly anhydrous conditions.2. Titrate Grignard reagent to confirm activity.[5] |
| Tertiary alcohol is the major product | Over-addition to the ketone intermediate[7] | 1. Switch to a Weinreb-Nahm amide.[12][14]2. Run reaction at low temperature (-78 °C).[19]3. Use slow/inverse addition of reagents. |
| Complex mixture of byproducts | 1. Enolization (deprotonation)[20]2. Reduction of the carbonyl[20]3. Wurtz coupling[5] | 1. Use lower temperature; consider Lewis acid additives.2. Change Grignard reagent if possible.3. Ensure complete Grignard formation before use. |
| Low mass balance after workup | Product may be water-soluble or volatile | Modify workup procedure: use minimal aqueous solution, extract multiple times, use brine wash, dry carefully. |
Frequently Asked Questions (FAQs)
Q4: Why are ethereal solvents like THF or Diethyl Ether necessary?
These solvents are critical for two reasons:
-
Aprotic Nature: They lack acidic protons and therefore do not react with and quench the Grignard reagent.[22]
-
Solvation and Stabilization: The lone pairs on the ether oxygen atoms coordinate to the magnesium atom of the Grignard reagent. This solvation stabilizes the reagent in solution, which is crucial for its formation and reactivity.[4][22]
Q5: What is the ideal temperature for running these reactions?
The optimal temperature is substrate-dependent, but a low temperature is almost always beneficial.
-
Addition Step: Performing the Grignard addition between -78 °C and 0 °C is highly recommended.[18] This helps to control the exothermic reaction, stabilize the tetrahedral intermediate, and minimize side reactions like enolization and over-addition.[12][19]
-
Warming: After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure it goes to completion, although for some sensitive substrates, keeping it cold until quenching is best.[19]
Q6: How should I properly quench and work up my reaction?
The workup is as critical as the reaction itself. The goal is to hydrolyze the magnesium alkoxide intermediate to the ketone while neutralizing any remaining Grignard reagent.
-
Cool the Reaction: Before quenching, cool the reaction mixture back down to 0 °C or below in an ice bath. Quenching is often exothermic.[23]
-
Quench Slowly: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).[19][24] This is a mild acid that effectively hydrolyzes the intermediate without being harsh enough to cause degradation of sensitive products.
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Combine the organic layers and wash with water and then with brine to remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Caption: A workflow for diagnosing low-yield Grignard reactions.
Experimental Protocols
Protocol 1: Titration of Grignard Reagents (Iodine Method)
-
Preparation:
-
Thoroughly dry a 50 mL Erlenmeyer flask and a magnetic stir bar.
-
Add ~2 mg of I₂ and ~50 mg of anhydrous LiCl to the flask.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar).
-
Add 10 mL of anhydrous THF via syringe and stir until the I₂ dissolves, forming a brown solution.
-
-
Titration:
-
Draw exactly 1.00 mL of your Grignard reagent solution into a 1 mL syringe.
-
Slowly add the Grignard reagent dropwise to the stirring iodine solution.
-
The endpoint is reached when the brown/yellow color of the iodine just disappears, leaving a colorless or slightly grey solution.
-
Record the volume (V) of Grignard reagent added in mL.
-
-
Calculation:
-
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
-
Since 1 mole of RMgX reacts with 1 mole of I₂, the calculation is: Molarity (mol/L) = [(mg of I₂) / (MW of I₂)] / (V / 1000) (MW of I₂ ≈ 253.8 g/mol )
-
Protocol 2: General Procedure for Grignard Reaction with a Weinreb Amide
-
Glassware and System Setup:
-
Place a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, a rubber septum, and a reflux condenser topped with a N₂/Ar inlet under flame-drying or in an oven overnight.
-
Assemble the glassware while hot under a positive flow of inert gas. Allow to cool to room temperature.
-
-
Reagent Preparation:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (to a concentration of ~0.2-0.5 M) in the reaction flask.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
-
Grignard Addition:
-
Using a syringe, draw up the titrated Grignard reagent (1.05 eq) in anhydrous THF.
-
Add the Grignard reagent to the stirred amide solution dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction at the low temperature for 1-3 hours, or until TLC/LC-MS analysis of a quenched aliquot shows complete consumption of the starting amide.
-
An aliquot can be taken via syringe and quenched in a separate vial containing saturated aq. NH₄Cl and ethyl acetate for analysis.
-
-
Workup:
-
While maintaining a low temperature (0 °C), slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. Purify as necessary (e.g., column chromatography).
-
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. leah4sci.com [leah4sci.com]
- 11. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Weinreb Ketone Synthesis [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. reddit.com [reddit.com]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 22. quora.com [quora.com]
- 23. reddit.com [reddit.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Amidation
Welcome to the technical support center for the optimization of amidation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in amide bond formation. The following question-and-answer-based troubleshooting guides and FAQs directly address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Troubleshooting Guide
Low to No Product Yield
Q1: My amidation reaction is resulting in low or no desired product. What are the primary reasons for this?
A1: Low or nonexistent yields in amide coupling reactions typically stem from a few core issues: inefficient activation of the carboxylic acid, deactivation of the amine nucleophile, or suboptimal reaction conditions.[1] Steric hindrance and the presence of water are also common culprits.[1]
-
Incomplete Carboxylic Acid Activation: The conversion of a carboxylic acid to an amide requires the activation of the carboxyl group to make it more electrophilic.[2][3] If the coupling reagent is not effective or is used in insufficient quantities, the activation will be incomplete, leading to a poor yield.[1]
-
Amine Deactivation: Amines are nucleophiles, but they can be easily protonated, especially in the presence of an unactivated carboxylic acid, rendering them non-nucleophilic.[1] This acid-base reaction can compete with the desired coupling reaction.[2]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the nucleophile to the activated carboxyl group, slowing down or even preventing the reaction.[1]
-
Hydrolysis: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of water in the reaction, even in trace amounts, can lead to the regeneration of the carboxylic acid and failure to form the amide.[1] Therefore, the use of anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent polarity, and the choice of base can significantly influence the reaction's success.[1]
Side Reactions and Impurities
Q2: I'm observing significant side products in my reaction mixture. What are the common side reactions in amidation and how can I minimize them?
A2: Several side reactions can plague amidation attempts, leading to complex product mixtures and difficult purifications. The most prevalent of these are racemization of chiral centers and the formation of byproducts from the coupling reagent itself.
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, racemization at the α-carbon is a major concern.[4][5] This occurs through the formation of a planar oxazolone (or azlactone) intermediate when the carboxyl group is activated.[6] The planarity of this intermediate allows for the loss of stereochemical integrity.
-
Mitigation:
-
Choice of Reagents: Employ coupling reagents known for low racemization potential, such as uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP.[4][7]
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at suppressing racemization, especially when using carbodiimides like DCC or EDC.[2][4][8] These additives react with the activated intermediate to form an active ester that is less prone to racemization.[2]
-
Temperature Control: Maintaining a low reaction temperature can help minimize the rate of epimerization.[4]
-
-
-
N-Acylurea Formation: When using carbodiimide coupling reagents such as DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.[9]
-
Mitigation: The use of additives like HOBt or HOAt can trap the O-acylisourea intermediate by forming an active ester, thus preventing the rearrangement.[10]
-
-
Dehydration of Primary Amides: In some cases, primary amides (R-CONH2) can be dehydrated by the coupling reagent to form nitriles (R-CN). This is a known side reaction with reagents like DCC and DIC.[7]
Work-up and Purification Challenges
Q3: I'm struggling with the work-up and purification of my amide product. What are some effective strategies?
A3: A successful amidation reaction is only half the battle; efficient work-up and purification are crucial for obtaining the desired product in high purity. The choice of strategy depends on the properties of your product and the byproducts formed.
-
Aqueous Washes: A standard work-up procedure involves diluting the reaction mixture with an organic solvent (like ethyl acetate or DCM) and performing a series of aqueous washes in a separatory funnel.[1][11]
-
Acidic Wash: A wash with a dilute acid (e.g., 1 M HCl or citric acid) will remove unreacted amine and basic byproducts.[11]
-
Basic Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid and acidic byproducts.[11]
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer.
-
-
Dealing with Water-Soluble Byproducts:
-
Chromatography: If aqueous washes are insufficient to achieve the desired purity, column chromatography is a common next step.[1][9] The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of your amide product.
Frequently Asked Questions (FAQs)
Q4: How do I select the right coupling reagent for my specific amidation reaction?
A4: The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of your substrates, the potential for racemization, the desired reaction time, and cost considerations.
| Coupling Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used.[2][3] | Can cause racemization; DCC produces an insoluble urea byproduct.[3][7][12] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization.[3][7] | Can be more expensive. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very efficient, fast reaction times, low racemization.[3][7] | Can react with free amino groups if used in excess.[10] |
Q5: What is the role of a base in amidation reactions, and how do I choose the right one?
A5: A base is often required in amidation reactions to neutralize any acidic byproducts formed and to ensure the amine nucleophile remains in its free, unprotonated state.[2] A non-nucleophilic base is typically preferred to avoid competition with the desired amine. Common choices include:
-
Diisopropylethylamine (DIPEA): A sterically hindered and non-nucleophilic base that is widely used in peptide coupling.[1]
-
N-methylmorpholine (NMM): Another commonly used non-nucleophilic base.[12]
-
Pyridine or Triethylamine: Can be used, but their smaller size makes them more nucleophilic, which can sometimes lead to side reactions.
Q6: What are the best solvents for amidation reactions?
A6: The ideal solvent should be anhydrous and capable of dissolving both the carboxylic acid and the amine. Polar aprotic solvents are generally the best choice.[13]
-
N,N-Dimethylformamide (DMF): A very common and effective solvent for amidation.[1]
-
Dichloromethane (DCM): Another popular choice, especially for carbodiimide-mediated couplings.[1][2]
-
Acetonitrile (ACN): Can also be a suitable solvent.
-
Green Solvents: There is a growing interest in replacing traditional polar aprotic solvents with more environmentally friendly alternatives like p-cymene.[14]
Q7: My reaction involves a sterically hindered acid or amine. What strategies can I use to improve the yield?
A7: Steric hindrance presents a significant challenge in amidation. To overcome this, you may need to employ more forceful conditions or more reactive reagents.
-
More Potent Coupling Reagents: Consider using highly reactive coupling reagents like HATU or PyAOP, which are known to be effective for coupling sterically demanding substrates.[7]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful that higher temperatures can also increase the risk of side reactions like racemization.[15]
-
In Situ Acyl Fluoride Formation: For particularly challenging cases, converting the carboxylic acid to a more reactive acyl fluoride in situ can be a powerful strategy. This can be achieved using reagents like TFFH or BTFFH.[1]
Experimental Protocols
Protocol 1: General Amidation using HATU
This protocol is suitable for a wide range of amidation reactions, including those with a moderate degree of steric hindrance.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF.[1][9]
-
Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) to the solution.[1][9]
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.[9]
-
Add the amine (1.1 equivalents) to the reaction mixture.[9]
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically short, ranging from 15 to 60 minutes.[9]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the combined organic layers with dilute acid, dilute base, and brine as needed.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography if necessary.[9]
Protocol 2: Low-Racemization Amidation using EDC/HOBt
This protocol is recommended for reactions involving chiral carboxylic acids where minimizing racemization is critical.
-
Under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).[9]
-
Cool the reaction mixture to 0 °C in an ice bath.[9]
-
Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to form the active ester.[9]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1][9]
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.[9]
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Visualizations
General Amidation Workflow
Caption: A generalized workflow for a typical amidation reaction.
Decision Tree for Coupling Reagent Selection
Caption: A decision tree to aid in selecting an appropriate coupling reagent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. file.globalso.com [file.globalso.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis and purification of 4-Chloro-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-based troubleshooting advice and detailed protocols to help you overcome common purification challenges and achieve high purity for your target compound.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis and work-up of this compound. The typical synthesis involves the reaction of 4-chlorobenzoyl chloride with dimethylamine, often in the presence of a base.
Issue 1: My crude product is an oil or a low-melting solid, and TLC analysis shows multiple spots.
This is a common issue and usually indicates the presence of significant impurities. The primary culprits are often unreacted starting materials or by-products from side reactions.
Q: How can I identify the major impurities in my crude this compound?
A: The most probable impurities are 4-chlorobenzoic acid and unreacted 4-chlorobenzoyl chloride. 4-chlorobenzoic acid is formed by the hydrolysis of 4-chlorobenzoyl chloride, which is highly sensitive to moisture.[1] This hydrolysis can occur if the starting material was old, handled improperly, or if there was moisture in the reaction solvent or during the aqueous workup.[1]
To identify these impurities, you can use co-spotting on a TLC plate with authentic samples of the starting materials.
| Compound | Polarity | Typical Rf Value (20% EtOAc/Hexane) | Visualization |
| This compound | Moderately Polar | ~0.4 | UV (254 nm) |
| 4-chlorobenzoic acid | Highly Polar | ~0.1 (streaky spot) | UV (254 nm) |
| 4-chlorobenzoyl chloride | Non-polar | ~0.8 | UV (254 nm), reacts on plate |
Q: What is the most effective first step to remove acidic and unreacted starting materials?
A: An acid-base liquid-liquid extraction is the most efficient initial purification step.[2][3][4] This technique leverages the different solubilities of acidic, basic, and neutral compounds in aqueous and organic solvents.[2] Your target amide is neutral, while the key impurity, 4-chlorobenzoic acid, is acidic.
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[1] Shake vigorously, venting frequently to release CO₂ gas formed from the neutralization reaction. This step deprotonates the acidic 4-chlorobenzoic acid, forming the water-soluble sodium 4-chlorobenzoate salt, which partitions into the aqueous layer.[3][5]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the base wash one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amide.
Below is a diagram illustrating the logic of the acid-base extraction process.
Caption: Workflow for Acid-Base Extraction Purification.
Issue 2: After acid-base extraction, my product is a solid, but the melting point is broad, and it still shows minor impurities on TLC.
This indicates that while the major acidic impurities have been removed, other neutral, structurally similar impurities or residual solvents may still be present. At this stage, recrystallization or column chromatography are the preferred methods.
Q: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6][7] For amides, common choices include ethanol, acetone, acetonitrile, or solvent mixtures like ethyl acetate/hexane.[8]
A good starting point for this compound is a mixed solvent system. Toluene or an ethanol/water mixture can also be effective.
Protocol 2: Recrystallization from a Mixed Solvent System (EtOAc/Hexane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" solvent (hexane) dropwise while swirling. Continue adding until you see persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Q: When should I use column chromatography instead of recrystallization?
A: Column chromatography is preferred when you have multiple impurities with polarities similar to your product, or if the product is an oil and cannot be recrystallized.[6][9] It is a more powerful, albeit more time-consuming and lower-yielding, purification technique.
Protocol 3: Flash Column Chromatography
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent Selection: Determine the optimal solvent system (mobile phase) using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. For this compound, a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30%) is a good starting point.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? A1: The reported melting point for pure this compound is in the range of 57-59 °C.[10] A sharp melting point within this range is a good indicator of high purity.
Q2: My reaction yield is very low. Could this be related to the purity of my starting materials? A2: Absolutely. The most common cause of low yields is the use of hydrolyzed 4-chlorobenzoyl chloride.[1] This acyl chloride is highly reactive towards water and will readily convert to the unreactive 4-chlorobenzoic acid, even with atmospheric moisture.[1][11][12] Always use a fresh bottle or a properly stored reagent under anhydrous conditions.
Q3: How can I be certain that I have removed all the 4-chlorobenzoic acid? A3: After the aqueous base wash, you can test the final aqueous wash layer. Acidify it with a few drops of concentrated HCl. If a white precipitate (4-chlorobenzoic acid) forms, it indicates that there was still a significant amount of the acidic impurity present in your organic layer, and another wash may be beneficial.[5]
Q4: Can I use a strong base like sodium hydroxide (NaOH) for the extraction instead of sodium bicarbonate? A4: While NaOH is effective at removing the acidic impurity, it is a strong base and can potentially hydrolyze your target amide product, especially with prolonged contact or elevated temperatures, which would lower your yield.[2] Sodium bicarbonate is a weaker, non-nucleophilic base and is generally a safer choice for this purification.[6]
Q5: What is the general workflow for purifying synthesized compounds? A5: The general workflow involves a series of steps to remove different types of impurities, progressively increasing the purity of the target compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 4-Chlorobenzoyl Chloride [anshulchemicals.com]
Technical Support Center: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate, which is notably used in the production of insecticides like chlorantraniliprole.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section directly addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.
Question 1: I am experiencing low yields during the final amidation step to form the benzamide. What are the likely causes and how can I improve the conversion?
Low yield in the final amidation is a frequent challenge, often stemming from incomplete activation of the carboxylic acid precursor (or its ester), steric hindrance, or suboptimal reaction conditions. The starting material for this final step is typically an ester of 2-amino-5-chloro-3-methylbenzoic acid which reacts with methylamine.[3]
Underlying Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: If you are using a carboxylic acid directly, it must be activated to react efficiently with methylamine. Standard coupling reagents may be inefficient due to the electron-donating amino group and steric hindrance from the adjacent methyl group.[4][5]
-
Expert Recommendation: For direct coupling, consider more potent activating agents. While common reagents like HATU or HOBt/EDC can be attempted, hindered systems may benefit from conversion to an acyl fluoride in situ, which is highly reactive towards amines.[4][6] Alternatively, forming the acid chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, though potentially harsh.[7]
-
-
Suboptimal Reaction Conditions for Ammonolysis: When starting from the methyl or isopropyl ester of 2-amino-5-chloro-3-methylbenzoic acid, the reaction with methylamine (ammonolysis) is critical.[3]
-
Temperature Control: The reaction temperature is a crucial parameter. One patented process specifies a reaction temperature of 45-60 °C for the ammonolysis step.[3] Lower temperatures may lead to sluggish or incomplete reactions, while excessively high temperatures can promote side reactions.
-
Solvent Choice: The choice of solvent is important. Alcohols like methanol or isopropanol are often used.[3] The solubility of both the ester and methylamine in the chosen solvent system is key for an efficient reaction.
-
Methylamine Source: Methylamine can be used as a gas, an aqueous solution, or a solution in an alcohol.[8] Using methylamine gas may require careful temperature control (e.g., cooling baths) to ensure efficient dissolution and reaction.[9] Aqueous methylamine is often more practical for lab-scale synthesis.[8]
-
-
Steric Hindrance: The ortho-amino and ortho-methyl groups on the benzoic acid derivative create a sterically hindered environment around the carbonyl group, which can slow down the nucleophilic attack by methylamine.[4][5]
-
Prolonged Reaction Times: Monitor the reaction by TLC or LC-MS and be prepared for longer reaction times than typically expected for unhindered amidation reactions. Reaction times of 2 to 8 hours are reported in the literature.[3]
-
Experimental Workflow: Optimized Ammonolysis Protocol
Below is a generalized, step-by-step protocol for the ammonolysis of a 2-amino-5-chloro-3-methylbenzoate ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Amino-5-chloro-N,3-dimethylbenzamide-d3 (EVT-13579131) [evitachem.com]
- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]
- 9. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
Validation & Comparative
Comparative analysis of chlorobenzamide isomers' biological activity
An In-Depth Comparative Analysis of Chlorobenzamide Isomers' Biological Activity
Prepared by a Senior Application Scientist
Introduction: The Critical Role of Isomerism in Drug Discovery
In medicinal chemistry, the benzamide scaffold is a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of substituents onto this core structure is a fundamental strategy for modulating a molecule's physicochemical properties and, consequently, its biological function. Among the most effective and commonly used substituents is the chlorine atom. However, the precise placement of this single atom on the benzene ring—in the ortho (2-), meta (3-), or para (4-) position—can lead to vastly different pharmacological profiles. This phenomenon, known as positional isomerism, is a critical consideration in drug design.[2][3]
Isomers, compounds with the same molecular formula but different atomic arrangements, can exhibit profound differences in steric hindrance, electronic effects (inductive and resonance), and hydrogen bonding capacity.[1] These subtle molecular changes directly influence how a compound interacts with biological targets like enzymes and receptors, ultimately dictating its efficacy and specificity.[2]
This guide provides a comparative analysis of the biological activities of the three primary chlorobenzamide isomers. It is important to note that direct, head-to-head comparative studies on the parent 2-, 3-, and 4-chlorobenzamide molecules are scarce in publicly available literature.[1] Therefore, this analysis synthesizes data from studies on their more complex derivatives to infer the influence of the chlorine atom's position on the scaffold's biological potential. This document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to guide future research in elucidating the structure-activity relationships (SAR) of these fundamental chemical entities.
The Physicochemical Foundation: How Chlorine's Position Dictates Molecular Behavior
The biological activity of a drug candidate is intrinsically linked to its physicochemical properties. The position of the chlorine atom on the benzamide ring governs these properties through a combination of electronic and steric effects. Understanding this relationship is the first step in rational drug design.
-
Electronic Effects: The chlorine atom is electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also has lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+R). The interplay between these two opposing effects varies by position:
-
Ortho (2-position): The inductive effect is strongest, but steric hindrance from the adjacent amide group can force the amide out of plane with the ring, disrupting conjugation and altering receptor binding.
-
Meta (3-position): The inductive effect dominates, as the resonance effect does not extend to this position. This typically results in the most pronounced electron-withdrawing character on the ring.
-
Para (4-position): Both inductive and resonance effects are significant. The resonance effect can donate electron density directly into the aromatic system conjugated with the carbonyl group.
-
-
Steric Hindrance: The physical bulk of the chlorine atom can influence how the molecule fits into a binding pocket. This effect is most pronounced at the ortho position, where the chlorine is closest to the reactive amide group.
These differences are not merely theoretical; they have tangible consequences for a molecule's lipophilicity, hydrogen bonding capability, and metabolic stability, all of which are critical determinants of its pharmacological profile.[4]
Comparative Biological Activity Profiles: Insights from Chlorobenzamide Derivatives
By examining the biological activities of derivatives built upon each isomeric scaffold, we can piece together a comparative picture of their potential therapeutic applications.
Anticancer and Cytotoxic Activity
The chlorobenzamide moiety is a key component in many molecules designed as potential anticancer agents.[1] The mechanism of action is often multifaceted, involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.[5]
-
4-Chlorobenzamide (Para) Scaffold: Derivatives based on the 4-chlorobenzamide structure have shown significant promise and are the most extensively studied in an oncological context. Their mechanisms often involve the inhibition of key enzymes:
-
PARP Inhibition: The benzamide structure is a classic feature of many Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs block the repair of DNA single-strand breaks, leading to cell death in cancer cells that have deficiencies in other DNA repair pathways—a concept known as synthetic lethality.[6]
-
Tyrosine Kinase Inhibition: This scaffold has been successfully incorporated into molecules that inhibit tyrosine kinases, which are critical mediators of cell signaling pathways that are frequently dysregulated in cancer.[6]
-
HDAC Inhibition: Some derivatives have been investigated as Histone Deacetylase (HDAC) inhibitors, which are involved in the epigenetic regulation of gene expression.[5]
-
-
2-Chlorobenzamide (Ortho) & 3-Chlorobenzamide (Meta) Scaffolds: While less explored for anticancer activity than the para-isomer, derivatives of these scaffolds also show potential. Some studies on complex heterocyclic derivatives containing a 2-chlorobenzamide moiety have reported cytotoxic activity.[7] Research into 3-chlorobenzamide derivatives suggests that the meta-position can sometimes confer superior potency and safety profiles in certain applications, although this has been more noted in neuroprotective and antimicrobial contexts.[4]
The prevalent role of 4-chlorobenzamide derivatives in anticancer research suggests that the electronic and steric properties of the para-substituted ring are often favorable for binding to the active sites of enzymes like PARP and various kinases.
Caption: Potential mechanism of 4-chlorobenzamide derivatives as PARP inhibitors.
Antimicrobial Activity
The presence of a halogen on the benzamide ring is a well-established strategy for enhancing antimicrobial properties.[6] The isomerism plays a key role in defining the spectrum and potency of these effects.
-
2-Chlorobenzamide (Ortho) Scaffold: Derivatives of 2-chlorobenzamide have demonstrated notable antifungal properties. For instance, 2-chloro-N-phenylbenzamide has shown significant activity against various plant pathogenic fungi.[1] Several synthetic schemes have been developed specifically to produce 2-chlorobenzamide derivatives for evaluation as antimicrobial and disinfectant agents.[8]
-
3-Chlorobenzamide (Meta) Scaffold: Research has suggested that the meta-position can be advantageous for both potency and safety in antimicrobial applications when compared to ortho- or para-substituted analogues.[4] This highlights the potential of the 3-chlorobenzamide scaffold for developing therapeutics with an improved therapeutic window.
-
4-Chlorobenzamide (Para) Scaffold: Derivatives of 4-chlorobenzamide have shown promising activity against a variety of microbial pathogens, particularly Gram-positive bacteria.[5][9] The mechanism for some of these derivatives is believed to involve the disruption of lipid biosynthesis, a critical process for maintaining the integrity of the bacterial cell membrane.[9]
Quantitative Data Summary: A Comparative Overview of Derivatives
The following table summarizes representative biological activity data for derivatives of the chlorobenzamide isomers. It is crucial to interpret this data with caution. These results are not from a direct, side-by-side comparative study of the parent isomers (2-, 3-, and 4-chlorobenzamide) but are illustrative of the potential activities conferred by each isomeric scaffold.
| Isomer Scaffold | Derivative Compound | Biological Activity | Target/Organism | Assay | Activity (IC50/MIC in µM) | Reference |
| 4-Chlorobenzamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | Anticancer | MCF-7 (Breast Cancer) | SRB Assay | 38.0 | [5] |
| 4-Chlorobenzamide | N-(4-(4-bromophenyl)thiazol-2-yl) derivative | Antimicrobial | Gram-positive bacteria | MIC Assay | 10–25 | [9] |
| 2-Chlorobenzamide | 2-chloro-N-phenylbenzamide | Antifungal | Plant Pathogenic Fungi | Mycelial Growth | Not specified, but noted as significant | [1] |
| 2-Chlorobenzamide | N-(2-aminoethyl)-2-chlorobenzamide (SG1) | Antimicrobial | Staphylococcus aureus, E. coli | Disc Diffusion | Under evaluation | [8] |
| 3-Chlorobenzamide | N/A (General Derivatives) | Antimicrobial | Various | N/A | Noted to have potentially superior potency and safety profiles | [4] |
Experimental Protocols: A Framework for Self-Validating Research
To facilitate further comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays. The rationale behind each step is explained to ensure the protocol is not just followed, but understood, leading to a self-validating system of inquiry.
Caption: A logical workflow for the comparative biological screening of chlorobenzamide isomers.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding:
-
Action: Plate cancer cells (e.g., MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in a logarithmic growth phase during the experiment and provides a robust signal. Allowing them to adhere overnight ensures they recover from trypsinization and are in a healthy state before treatment.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the chlorobenzamide derivatives in culture medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known anticancer drug like doxorubicin).
-
Causality: The vehicle control is critical to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects. A positive control validates that the assay system is responsive to known cytotoxic agents.
-
-
Incubation:
-
Action: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Causality: This duration allows for multiple cell doubling times, making antiproliferative effects clearly measurable.
-
-
MTT Addition and Formazan Solubilization:
-
Action: Add 10 µL of a 5 mg/mL MTT stock solution to each well. Incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Causality: Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous medium and must be dissolved in an organic solvent like DMSO to be quantified.[5]
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of inhibition for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]
-
Protocol 2: In Vitro Antifungal Activity (Mycelial Growth Inhibition Assay)
This assay directly measures the effect of a compound on the growth of a fungal pathogen.
-
Medium Preparation:
-
Action: Prepare Potato Dextrose Agar (PDA) and amend it with the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended agar into sterile Petri dishes.
-
Causality: Amending the growth medium ensures that the fungus is in constant and uniform contact with the test compound throughout the experiment.
-
-
Inoculation:
-
Action: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing 7-day-old culture of the target fungus (e.g., Alternaria solani). Place the disc, mycelium-side down, in the center of the compound-amended PDA plates.
-
Causality: Using a young, actively growing culture ensures vigorous growth for the control plate and makes inhibition on the test plates clearly observable.
-
-
Incubation:
-
Action: Incubate the plates at 25-28°C in the dark for 5-7 days, or until the mycelium in the control plate (without compound) has reached the edge of the dish.
-
Causality: This allows for sufficient growth to accurately measure the diameter of the fungal colony.
-
-
Data Acquisition and Analysis:
-
Action: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Causality: Averaging two measurements accounts for any irregularities in colony shape. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. From this data, the EC₅₀ value (the concentration causing 50% inhibition) can be calculated.[1]
-
Conclusion and Future Directions
The positional isomerism of the chlorine atom on the benzamide ring is a critical factor in determining the biological activity of this class of compounds.[1] While direct comparative data on the parent isomers remains elusive, the existing literature on their derivatives provides a compelling narrative. The 4-chlorobenzamide scaffold appears particularly well-suited for the development of anticancer agents, notably as inhibitors of key enzymes in DNA repair and cell signaling.[5][6] In contrast, the 2- and 3-chlorobenzamide scaffolds show significant promise in the antimicrobial field, with the meta-isomer potentially offering a superior safety and potency profile.[1][4]
This guide has synthesized the available data to provide a foundational understanding and a practical framework for future investigation. However, the insights gleaned from derivatives can only be considered inferential. The most crucial next step for the research community is to conduct a direct, head-to-head comparative study of 2-, 3-, and 4-chlorobenzamide across a standardized panel of biological assays. Such a study would provide a definitive baseline for the structure-activity relationship of these fundamental building blocks and would undoubtedly accelerate the rational design of new, more effective therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectral Differentiation of 4-Chloro-N,N-dimethylbenzamide from its Precursors
In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and other fine chemicals, the unambiguous confirmation of a target molecule's identity is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, providing a molecular fingerprint that is unique to a given compound. This guide offers a detailed spectral comparison of 4-Chloro-N,N-dimethylbenzamide, a versatile chemical intermediate, with its common precursors, 4-chlorobenzoyl chloride and dimethylamine. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that signify the successful conversion of reactants to the final amide product. This guide is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical techniques for reaction monitoring and quality control.
The synthesis of this compound from 4-chlorobenzoyl chloride and dimethylamine is a classic example of nucleophilic acyl substitution. Understanding the distinct spectral features of each compound in this reaction pathway is crucial for not only confirming the final product's structure but also for identifying the presence of any unreacted starting materials or byproducts. Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and connectivity of atoms within a molecule.[1][2]
Synthetic Pathway and Analytical Workflow
The synthesis of this compound is typically achieved by the reaction of 4-chlorobenzoyl chloride with dimethylamine. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: A diagram illustrating the synthetic pathway from precursors to this compound and the subsequent analytical workflow for spectral characterization.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for the synthesis of amides from acyl chlorides.[3][4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethylamine (2.0 M solution in THF, 1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Cooling: Place the reaction flask in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Workup: Quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[5][6]
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).[7][8]
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[9][10]
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its precursors.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 4-chlorobenzoyl chloride | 7.42 - 7.48 | Doublet | 2H | Ar-H | [11] |
| 8.03 - 8.09 | Doublet | 2H | Ar-H | [11] | |
| Dimethylamine | ~2.36 | Singlet | 6H | N-(CH₃)₂ | [12][13] |
| ~0.9 | Broad Singlet | 1H | N-H | [12] | |
| This compound | ~3.09 | Singlet | 6H | N-(CH₃)₂ | [14] |
| ~7.38 | Multiplet | 4H | Ar-H | [14] |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment | Source |
| 4-chlorobenzoyl chloride | ~129.2, ~131.5, ~134.8, ~139.8 | Aromatic C | [15] |
| ~168.0 | C=O | [15] | |
| Dimethylamine | ~37.9 | CH₃ | [16] |
| This compound | ~37.0 | N-(CH₃)₂ | [14][17] |
| ~128.3, ~128.8, ~135.2, ~136.2 | Aromatic C | [14][17] | |
| ~170.2 | C=O | [14][17] |
IR Spectral Data
| Compound | Frequency (cm⁻¹) | Assignment | Source |
| 4-chlorobenzoyl chloride | 1770 - 1810 | C=O stretch (acid chloride) | [18][19] |
| ~830 | C-Cl stretch (aromatic) | [15] | |
| Dimethylamine | 3200 - 3400 | N-H stretch | [20][21] |
| 2750 - 2950 | C-H stretch | [20] | |
| This compound | 1630 - 1680 | C=O stretch (amide) | [8][18] |
| 2850 - 3000 | C-H stretch | [14] | |
| ~840 | C-Cl stretch (aromatic) | [14] |
Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key m/z Fragments | Source |
| 4-chlorobenzoyl chloride | 175.01 | 174/176 (M+), 139/141 (M+-Cl), 111/113 (M+-COCl) | [15] |
| Dimethylamine | 45.08 | 45 (M+), 44 (M+-H), 30 (M+-CH₃) | [20] |
| This compound | 183.63 | 183/185 (M+), 139/141 (M+-N(CH₃)₂), 111/113 | [14][22] |
Interpretation and Causality
The spectral data presented above reveals distinct and predictable changes that occur during the conversion of 4-chlorobenzoyl chloride and dimethylamine to this compound.
NMR Spectroscopy: A Story of Shifting Environments
-
¹H NMR: The most telling transformation in the ¹H NMR spectrum is the disappearance of the broad N-H proton signal from dimethylamine and the appearance of a new singlet corresponding to the two N-methyl groups of the amide product.[12] The chemical shift of these methyl protons in the product is further downfield compared to dimethylamine, a consequence of the electron-withdrawing effect of the adjacent carbonyl group. The aromatic protons of the 4-chlorobenzoyl moiety remain in a similar region but may experience slight shifts due to the change in the electronic nature of the substituent at the carbonyl carbon.[23][24]
-
¹³C NMR: In the ¹³C NMR spectrum, the carbonyl carbon signal provides a definitive marker for the reaction's progress. The carbonyl carbon of the starting acid chloride, 4-chlorobenzoyl chloride, appears at a characteristic downfield position.[15] Upon formation of the amide, this signal shifts slightly, reflecting the change in the electronic environment from a highly electrophilic acid chloride to a less electrophilic amide.[18] Furthermore, the appearance of the N-methyl carbon signals around 37 ppm confirms the incorporation of the dimethylamine moiety.[14][17]
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR spectrum [chemicalbook.com]
- 12. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 19. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 20. Dimethylamine [webbook.nist.gov]
- 21. Dimethylamine hydrochloride(506-59-2) IR Spectrum [m.chemicalbook.com]
- 22. op.niscpr.res.in [op.niscpr.res.in]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
A Multi-Technique Approach to Structural Validation: A Guide to 4-Chloro-N,N-dimethylbenzamide
This guide provides a detailed, in-depth comparison of analytical techniques for the structural validation of 4-Chloro-N,N-dimethylbenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will demonstrate how Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not merely confirmatory but complementary tools that, when used in concert, provide an unequivocal structural elucidation.
Introduction: The Imperative of Structural Integrity
In the realm of chemical synthesis and pharmaceutical development, the precise structural characterization of a molecule is paramount. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant safety concerns. The subject of our analysis, this compound (C₉H₁₀ClNO, MW: 183.63 g/mol ), serves as an excellent model for demonstrating a robust validation workflow.[1][2] Its structure, featuring a substituted aromatic ring and an amide moiety, presents distinct and predictable spectroscopic signatures.
This guide will dissect the data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry to build a conclusive structural proof, comparing the strengths and limitations of each technique and championing an integrated, self-validating approach.
The Target Structure: An Overview
Before delving into the data, it is crucial to understand the expected molecular architecture. The structure contains several key features that will be interrogated by our analytical methods.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocols: A Foundation of Trustworthiness
A self-validating system begins with meticulous and well-documented experimental procedures. The following are generalized yet critical protocols for obtaining high-quality data.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound for NMR analysis and ~1 mg for MS analysis.
-
Solvent Selection:
-
For NMR: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3] CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak.
-
For MS: Dissolve the sample in a high-purity volatile solvent such as methanol or acetonitrile to a final concentration of ~100 µg/mL for direct infusion or LC-MS analysis.[4]
-
-
Homogenization: Ensure the sample is fully dissolved by vortexing or brief sonication before analysis.
Data Acquisition Workflow
Caption: A generalized workflow for spectroscopic structural validation.
¹H NMR Analysis: Mapping the Proton Environment
Expertise & Experience: Proton NMR spectroscopy provides a high-resolution map of the hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment; electron-withdrawing groups "deshield" protons, shifting their signal downfield (to a higher ppm value). Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets, revealing connectivity.
Data Presentation & Interpretation:
| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ (C10, C11) | ~2.9 - 3.1 | Singlet | 6H | These six protons on the two methyl groups are chemically equivalent, showing no coupling to other protons. They appear as a single, intense peak. Note: At low temperatures, restricted rotation around the C-N amide bond can cause these to appear as two distinct singlets.[3] |
| Ar-H (H2, H6) | ~7.40 | Doublet | 2H | These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. They are coupled to H3 and H5, respectively. |
| Ar-H (H3, H5) | ~7.30 | Doublet | 2H | These protons are ortho to the chlorine atom. They are less deshielded than H2/H6 and are coupled to H2 and H6, respectively. |
The characteristic AA'BB' pattern of two distinct doublets in the aromatic region is a powerful indicator of a 1,4- (para) substitution pattern. This immediately allows us to distinguish our target molecule from its 2-chloro or 3-chloro isomers, which would present more complex splitting patterns.
¹³C NMR Analysis: Probing the Carbon Skeleton
Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy reveals each unique carbon atom in the molecule as a single line. Like in ¹H NMR, the chemical shift is highly dependent on the local electronic environment, providing a fingerprint of the molecule's carbon framework.
Data Presentation & Interpretation:
| Signal Assignment | Expected δ (ppm) | Rationale |
| C=O (C7) | ~170 | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen and appears far downfield. |
| C-Cl (C4) | ~136 | The carbon directly attached to chlorine (ipso-carbon) is deshielded. |
| C-C=O (C1) | ~135 | The ipso-carbon attached to the amide group is also a deshielded quaternary carbon. |
| Ar-CH (C2, C6) | ~128.5 | Aromatic carbons adjacent to the carbonyl-substituted carbon. |
| Ar-CH (C3, C5) | ~128.0 | Aromatic carbons adjacent to the chloro-substituted carbon. |
| N-CH₃ (C10, C11) | ~39, ~35 | The two methyl carbons are in the aliphatic region. They may be non-equivalent due to restricted amide bond rotation. |
The ¹³C NMR spectrum validates the presence of the key functional groups: the amide carbonyl (~170 ppm), the two distinct N-methyl groups, and the four unique signals for the para-substituted aromatic ring (two quaternary, two protonated). This data strongly corroborates the framework suggested by the ¹H NMR.
Mass Spectrometry: The Unambiguous Molecular Formula
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. For this compound, high-resolution MS (HRMS) can determine the elemental composition, while the isotopic pattern of chlorine provides a definitive marker.
Molecular Ion & Isotopic Pattern: The most crucial diagnostic feature is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we do not see a single molecular ion. Instead, we see a characteristic pair of peaks.
-
M⁺ Peak (containing ³⁵Cl): m/z ≈ 183
-
(M+2)⁺ Peak (containing ³⁷Cl): m/z ≈ 185
-
Intensity Ratio: The M⁺ to (M+2)⁺ peak intensity ratio will be approximately 3:1.
This isotopic signature is an irrefutable confirmation of the presence of a single chlorine atom in the molecule.
Fragmentation Analysis: Electron Ionization (EI) MS causes the molecular ion to fragment in predictable ways. The major fragmentation pathway involves cleavage of the bond between the carbonyl carbon and the aromatic ring, which is an energetically favorable process.
Caption: Primary fragmentation pathway in EI-MS.
Data Presentation & Interpretation:
| m/z (relative intensity) | Assignment | Rationale |
| 183/185 (~3:1) | [M]⁺ | Molecular ion peak showing the characteristic chlorine isotope pattern. |
| 139/141 (~3:1) | [Cl-C₆H₄-CO]⁺ | This is the base peak, resulting from alpha-cleavage. The 3:1 isotope pattern is retained, confirming the chlorine is on this fragment. |
| 111/113 (~3:1) | [Cl-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation (m/z 139/141). |
| 75 | [C₆H₃]⁺ | Loss of chlorine from the chlorophenyl cation (m/z 111). |
The MS data confirms the molecular weight and elemental formula (C₉H₁₀ClNO) and shows fragmentation consistent with the proposed structure, particularly the presence of the 4-chlorobenzoyl moiety.
Comparison and Integrated Validation: The Power of Synergy
This guide demonstrates that while each technique is powerful, its true diagnostic value is realized when integrated with others.
| Technique | Strengths | Limitations |
| ¹H & ¹³C NMR | - Provides detailed connectivity and isomer information (e.g., para-substitution).- Quantifies different types of atoms. | - Does not directly provide molecular weight.- Requires larger sample amounts. |
| Mass Spec. | - Provides accurate molecular weight and elemental formula (HRMS).- Confirms presence of specific atoms via isotopic patterns (e.g., Cl, Br).- Reveals substructures through fragmentation. | - Cannot distinguish between isomers (e.g., 2-chloro, 3-chloro, 4-chloro) that may have similar fragmentation.- Provides no information on atom connectivity. |
| Integrated Approach | A Self-Validating System: MS confirms the exact mass and formula (C₉H₁₀ClNO). NMR confirms the specific para arrangement of the substituents on the aromatic ring and the N,N-dimethylamide structure. The chlorine isotope pattern in the MS data validates the presence of the single chlorine atom whose effect is observed on the aromatic chemical shifts in the NMR spectra. This synergy eliminates ambiguity and provides a definitive structural proof. | None, when applied correctly. |
Conclusion
The structural validation of this compound is not achieved by a single "magic bullet" technique. It is the product of a logical, multi-faceted workflow where each piece of spectroscopic data corroborates the others. The ¹H NMR confirms the para-substitution, the ¹³C NMR validates the carbon skeleton and functional groups, and the mass spectrum provides the unambiguous molecular formula and the definitive presence of a chlorine atom. This integrated methodology represents a trustworthy, authoritative, and scientifically rigorous approach essential for modern chemical and pharmaceutical research.
References
A Senior Application Scientist's Guide to the Synthesis of N,N-dimethyl-4-chlorobenzamide
For researchers, medicinal chemists, and process development professionals, the efficient and reliable synthesis of key intermediates is paramount. N,N-dimethyl-4-chlorobenzamide, a valuable building block in pharmaceutical and agrochemical research, can be prepared through several synthetic pathways. The choice of route is a critical decision, directly influencing yield, purity, scalability, cost, and safety.
This guide provides an in-depth, objective comparison of the two most prevalent synthesis routes to N,N-dimethyl-4-chlorobenzamide, grounded in established chemical principles and supported by experimental data. We will dissect each pathway, offering not just protocols, but the causal logic behind the experimental choices, empowering you to select the optimal method for your specific laboratory or manufacturing needs.
Overview of Synthetic Strategies
The formation of the amide bond between the 4-chlorobenzoyl moiety and a dimethylamine group is the central transformation. The two primary strategies to achieve this are fundamentally different in their approach to activating the carboxylic acid precursor:
-
The Acyl Chloride Route: A classic, robust, two-step method involving the initial conversion of 4-chlorobenzoic acid to the highly reactive 4-chlorobenzoyl chloride, followed by its reaction with dimethylamine.
-
The Direct Coupling Route: A more modern, single-pot approach that utilizes specialized coupling reagents to directly form the amide bond from 4-chlorobenzoic acid and dimethylamine, avoiding the need to isolate the acyl chloride intermediate.
We will now explore each of these routes in detail.
Route 1: The Acyl Chloride Pathway
This is the traditional and often most cost-effective method for large-scale production. The strategy hinges on converting the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which readily reacts with the dimethylamine nucleophile.
Chemical Principle & Mechanism
The synthesis is a two-stage process.
Step 1: Acyl Chloride Formation. 4-chlorobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The hydroxyl group of the carboxylic acid is converted into a chlorosulfite leaving group, which then undergoes an intramolecular nucleophilic acyl substitution. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion according to Le Châtelier's principle.[1]
Step 2: Amidation (Schotten-Baumann Reaction). The crude 4-chlorobenzoyl chloride is then subjected to a nucleophilic acyl substitution reaction with dimethylamine.[2] A base is required to neutralize the HCl generated during the reaction, pushing the equilibrium towards the product.[2] This classic amidation is a variant of the Schotten-Baumann reaction.
Experimental Protocol
Step 1: Synthesis of 4-Chlorobenzoyl Chloride
-
Materials: 4-Chlorobenzoic acid, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), anhydrous toluene.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-chlorobenzoic acid (1.0 eq.) and anhydrous toluene.
-
Add a catalytic amount of DMF (e.g., 1-2 drops). The DMF acts as a catalyst by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent.
-
Slowly add thionyl chloride (1.2-1.5 eq.) to the suspension at room temperature under an inert atmosphere (e.g., Nitrogen).[2]
-
Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction is complete when the evolution of gas ceases and the solution becomes clear.[1]
-
Cool the reaction mixture to room temperature. The excess thionyl chloride and toluene can be removed by distillation under reduced pressure. The resulting crude 4-chlorobenzoyl chloride is often a yellow to brown oil and can be used directly in the next step.
-
Step 2: Synthesis of N,N-dimethyl-4-chlorobenzamide
-
Materials: Crude 4-chlorobenzoyl chloride, Dimethylamine (e.g., 40% aqueous solution or as a solution in THF), Triethylamine (TEA) or Pyridine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve dimethylamine (1.5-2.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0-5°C using an ice bath. This is crucial to manage the exothermic nature of the reaction.
-
Dissolve the crude 4-chlorobenzoyl chloride (1.0 eq.) from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the 4-chlorobenzoyl chloride solution dropwise to the cold, stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude N,N-dimethyl-4-chlorobenzamide can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.
-
Workflow Diagram
Caption: Workflow for the Acyl Chloride Route.
Route 2: The Direct Amide Coupling Pathway
This route represents a more modern approach, prized for its operational simplicity (one-pot) and often milder reaction conditions. It avoids the handling of highly reactive and corrosive thionyl chloride. The strategy relies on "coupling reagents" that activate the carboxylic acid in situ, allowing it to react directly with the amine.
Chemical Principle & Mechanism
Amide coupling reagents, such as carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU), are designed to convert the hydroxyl of the carboxylic acid into a good leaving group.[3]
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. It reacts with 4-chlorobenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions and racemization (if chiral centers are present). To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is more stable but still highly reactive towards amines, leading to a cleaner reaction and higher yields.[3]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[4] It reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester. HATU is known for its high reactivity, fast reaction times, and low rates of side reactions, making it suitable for challenging couplings.[4]
Experimental Protocols
Method 2A: EDC/HOBt-Mediated Coupling
-
Materials: 4-Chlorobenzoic acid, Dimethylamine hydrochloride, EDC·HCl (1.2 eq.), HOBt (1.2 eq.), N,N-Diisopropylethylamine (DIPEA, 3.0 eq.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-chlorobenzoic acid (1.0 eq.), dimethylamine hydrochloride (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add DIPEA (3.0 eq.) dropwise. The base is crucial for neutralizing the amine salt and the HOBt.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase with water (to remove the water-soluble urea byproduct from EDC), followed by 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Method 2B: HATU-Mediated Coupling
-
Materials: 4-Chlorobenzoic acid, Dimethylamine (2M solution in THF), HATU (1.1 eq.), DIPEA (3.0 eq.), Anhydrous DMF.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-chlorobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (3.0 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 15-30 minutes for "pre-activation" of the carboxylic acid.
-
Add the dimethylamine solution (1.2 eq.) dropwise to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours. HATU-mediated reactions are typically much faster than EDC couplings. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow the same procedure as described for the EDC/HOBt method (steps 7-9 above).
-
Workflow Diagram
Caption: Workflow for the Direct Coupling Route.
Comparative Analysis
The choice between these routes is a trade-off between cost, speed, safety, and scale. The following table summarizes the key performance indicators.
| Metric | Route 1: Acyl Chloride | Route 2: Direct Coupling (HATU/EDC) | Justification & Causality |
| Starting Materials | 4-Chlorobenzoic Acid, Thionyl Chloride , Dimethylamine | 4-Chlorobenzoic Acid, Coupling Reagent , Dimethylamine | Route 1 requires an additional, highly corrosive reagent. Route 2 is a more convergent, one-pot process. |
| Typical Yield | >90% | 80-95% | The acyl chloride is highly reactive, typically leading to very high conversion. Modern coupling reagents are also highly efficient.[1] |
| Reaction Time | 2-4 hours (Step 1) + 1-3 hours (Step 2) = 3-7 hours | 1-24 hours (HATU is faster, 1-4h; EDC is slower, 8-24h) | The two-step nature of Route 1 adds time. HATU is known for rapid kinetics, while EDC reactions often require overnight stirring.[4] |
| Reaction Temperature | Reflux (70-80°C) for Step 1; 0°C to RT for Step 2 | 0°C to Room Temperature | Route 1 requires heating to form the acyl chloride. Direct coupling methods are typically performed at or below room temperature, preserving sensitive functional groups. |
| Key Reagents | Thionyl Chloride (SOCl₂) | HATU, EDC/HOBt, DIPEA | SOCl₂ is inexpensive but hazardous. Coupling reagents are more expensive but offer milder conditions and simpler workups. |
| Safety Concerns | High. SOCl₂ is highly corrosive, toxic, and reacts violently with water, releasing HCl and SO₂ gas. Requires a fume hood and careful handling.[5] | Moderate. Coupling reagents can be irritants or toxic. Byproducts are generally less hazardous than those from SOCl₂. Standard laboratory precautions are sufficient.[3] | The hazardous byproducts and reactivity of thionyl chloride necessitate stringent engineering controls, especially at scale. |
| Byproduct Removal | Gaseous byproducts (SO₂, HCl) are vented. Excess SOCl₂ removed by distillation. | EDC produces a water-soluble urea byproduct, easily removed by aqueous workup. HATU byproducts are also typically removed during workup. | The ease of byproduct removal for modern coupling reagents (especially EDC) is a significant advantage for purification. |
| Scalability | Excellent. Well-established, cost-effective method for large-scale industrial synthesis. | Good for Lab-Scale. High cost of coupling reagents can be prohibitive for large-scale manufacturing. | The low cost of thionyl chloride makes Route 1 the preferred choice for bulk production. |
| Approx. Reagent Cost | Low. Thionyl chloride is significantly cheaper per mole.[6][7] | High. HATU and EDC are specialty reagents and are orders of magnitude more expensive than thionyl chloride.[8][9] | Cost is often the deciding factor for industrial applications. |
Characterization of N,N-dimethyl-4-chlorobenzamide
Verification of the final product is essential. Below are the expected analytical data for N,N-dimethyl-4-chlorobenzamide.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClNO | [10] |
| Molecular Weight | 183.64 g/mol | [10] |
| Appearance | White to off-white solid | |
| Melting Point | 57-59 °C | [10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~3.1 (s, 3H, N-CH₃), ~2.9 (s, 3H, N-CH₃). | Predicted based on similar structures.[11] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~170 (C=O), ~136 (Ar C-Cl), ~135 (Ar C-C=O), ~129 (Ar C-H), ~128 (Ar C-H), ~40 (N-CH₃), ~35 (N-CH₃). | Predicted based on similar structures.[12][11] |
| IR (KBr, cm⁻¹) | ~1630 (Amide C=O stretch), ~1400 (C-N stretch), ~1090 (C-Cl stretch), ~3000 (Ar C-H stretch), ~2900 (Alkyl C-H stretch). | Predicted based on functional group correlations. |
Senior Application Scientist's Recommendations
The optimal synthesis route is not universal; it is dictated by the specific goals of the researcher or organization.
-
For Large-Scale Production and Cost-Effectiveness: The Acyl Chloride Route (Route 1) is the undisputed choice. Its low reagent cost, high yields, and well-understood scalability make it the industry standard for manufacturing. The primary investment is in the engineering controls and safety protocols required to handle thionyl chloride, which are standard in a process chemistry environment.
-
For Rapid, Small-Scale Synthesis and High-Purity: The Direct Coupling Route with HATU (Route 2B) is highly recommended. This method is ideal for medicinal chemistry labs where speed, reliability, and the synthesis of many analogues are prioritized over cost. The reaction is fast, clean, and the workup is straightforward, making it perfect for generating high-purity material for biological screening.
-
For General Lab-Scale Synthesis with a Balance of Cost and Mild Conditions: The Direct Coupling Route with EDC/HOBt (Route 2A) offers a versatile and reliable middle ground. It avoids the harshness of thionyl chloride while being more cost-effective than HATU. The water-soluble nature of the EDC byproduct is a significant advantage for purification, making this a workhorse method in many research labs.
By carefully considering the factors of scale, cost, speed, and safety, researchers can confidently select the most appropriate and efficient pathway for the synthesis of N,N-dimethyl-4-chlorobenzamide, accelerating their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. apexbt.com [apexbt.com]
- 5. store.p212121.com [store.p212121.com]
- 6. Thionyl Chloride: Bulk Suppliers & Pricing 2025 [accio.com]
- 7. Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. EDC-HCl 100 grams (EDAC-HCl) - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) - ProteoChem [proteochem.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
A Comparative Guide to the Crystal Structure Analysis of 4-Chloro-N-phenylbenzamide
This guide offers an in-depth technical exploration of the crystal structure of 4-chloro-N-phenylbenzamide, a compound of significant interest in medicinal chemistry and materials science. By integrating experimental data from single-crystal X-ray diffraction with comparative analyses using powder X-ray diffraction, spectroscopic techniques, and thermal analysis, we provide a comprehensive resource for researchers, scientists, and drug development professionals. Our focus is on the causality behind experimental choices and the validation of structural data through a multi-faceted analytical approach.
The Definitive Structure: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting structural model provides invaluable insights into intermolecular interactions, conformation, and packing, which are critical for understanding a molecule's physicochemical properties.
Synthesis and Crystallization for SC-XRD
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Experimental Protocol: Synthesis of 4-Chloro-N-phenylbenzamide
The synthesis of 4-chloro-N-phenylbenzamide is typically achieved through the acylation of aniline with 4-chlorobenzoyl chloride.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C in an ice bath. To this, add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise over 20-30 minutes with constant stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield crystalline 4-chloro-N-phenylbenzamide.
Experimental Protocol: Single Crystal Growth
Slow evaporation is a robust method for obtaining high-quality single crystals.
-
Solution Preparation: Dissolve the purified 4-chloro-N-phenylbenzamide in a minimal amount of a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.
-
Crystal Harvesting: Carefully harvest well-formed, transparent crystals of suitable size for X-ray diffraction analysis.
Crystallographic Analysis of 4-Chloro-N-phenylbenzamide
The single-crystal X-ray diffraction analysis of 4-chloro-N-phenylbenzamide reveals a triclinic crystal system with the space group P1.[1][2] The key crystallographic parameters are summarized below.
| Parameter | Value | Reference |
| Crystal System | Triclinic | [1][2] |
| Space Group | P1 | [1][2] |
| a (Å) | 5.3934 (3) | [1][2] |
| b (Å) | 7.7679 (5) | [1][2] |
| c (Å) | 13.7831 (8) | [1][2] |
| α (°) | 105.887 (5) | [1][2] |
| β (°) | 100.849 (4) | [1][2] |
| γ (°) | 90.023 (4) | [1][2] |
| Z | 2 | [1][2] |
| R-factor | 0.040 | [1] |
The molecular structure is characterized by a significant dihedral angle of 59.6(1)° between the two benzene rings.[1][2] The crystal packing is dominated by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the a-axis.[1][2]
Caption: Workflow from synthesis to crystal structure determination.
Broader Characterization: A Multi-Technique Approach
While SC-XRD provides the definitive crystal structure, a comprehensive analysis integrates data from other techniques to understand the bulk properties of the material and to validate the single-crystal data.
Powder X-ray Diffraction (PXRD)
PXRD is an essential tool for analyzing the bulk crystalline nature of a sample. It provides a fingerprint of the crystalline phase(s) present.
Comparative Analysis: SC-XRD vs. PXRD
| Feature | Single-Crystal XRD | Powder XRD |
| Sample | Single, defect-free crystal | Polycrystalline powder |
| Information | Atomic coordinates, bond lengths/angles, thermal parameters | Phase identification, lattice parameters, crystallite size, strain |
| Primary Use | De novo structure determination | Phase purity, polymorphism, quality control |
An experimental PXRD pattern of a synthesized batch of 4-chloro-N-phenylbenzamide should be compared with a pattern simulated from the SC-XRD data. A close match confirms that the bulk material consists of the same crystalline phase as the single crystal selected for analysis.
Caption: Logic for bulk phase validation using PXRD.
Spectroscopic Analysis: FT-IR
Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. For 4-chloro-N-phenylbenzamide, the FT-IR spectrum is expected to show characteristic absorptions for the N-H stretch, the amide C=O stretch, and aromatic C-H and C=C vibrations.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3500 - 3300 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Amide C=O Stretch | 1680 - 1630 |
| Aromatic C=C Stretch | 1600 - 1450 |
This data complements the XRD analysis by confirming the presence of the key functional groups in the molecule.
Thermal Analysis: DSC and TGA
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are crucial for evaluating the thermal stability of a compound.
-
DSC measures the heat flow associated with thermal transitions as a function of temperature. It can be used to determine the melting point and identify any polymorphic phase transitions.
-
TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.
Conclusion
The structural analysis of 4-chloro-N-phenylbenzamide exemplifies the power of an integrated analytical approach. While single-crystal X-ray diffraction provides the definitive atomic-level structure, its combination with powder X-ray diffraction, FT-IR spectroscopy, and thermal analysis offers a comprehensive understanding of the material from the molecular to the bulk scale. This holistic view is essential for researchers in drug development and materials science, where a thorough characterization of a compound's solid-state properties is paramount for predicting its behavior, stability, and performance.
References
A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial 4-Chloro-N,N-dimethylbenzamide
Introduction: The Imperative of Purity in Scientific Research
4-Chloro-N,N-dimethylbenzamide is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds and complex organic molecules. Its precise structure allows it to serve as a critical building block in drug discovery pipelines. However, the reliability and reproducibility of any research hinging on this compound are directly tied to its purity. The presence of uncharacterized impurities—such as residual starting materials, synthetic by-products, or degradation products—can lead to misleading biological data, failed reactions, and a significant loss of time and resources.
This guide provides a comprehensive framework for establishing the purity of commercially sourced this compound. We move beyond a simple percentage on a supplier's label, advocating for a multi-faceted analytical approach. By employing orthogonal methods, we can build a robust and trustworthy purity profile, ensuring that the material is fit for its intended purpose. This document is structured to explain not just the "how" but the critical "why" behind our experimental choices, reflecting a commitment to scientific integrity and self-validating methodologies.
The Analytical Rationale: A Multi-Technique, Orthogonal Approach
No single analytical technique can definitively establish the purity of a compound. Each method has inherent strengths and limitations. A comprehensive assessment, therefore, relies on an orthogonal approach, where different techniques are used to probe for various types of potential impurities. For a compound like this compound, a robust analytical workflow should incorporate chromatographic separations and spectroscopic analysis.
Our chosen methods are:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative purity analysis of non-volatile organic compounds. It excels at separating the main component from closely related structural analogues and by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for detecting and identifying volatile and semi-volatile impurities, such as residual solvents from the manufacturing process or unreacted volatile starting materials.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural confirmation and purity assessment. Unlike chromatographic techniques that rely on a response factor (like UV absorption), NMR can provide quantitative information for proton-containing molecules without needing a specific reference standard for each impurity.[1][2][3] It is particularly adept at identifying isomeric impurities that may be difficult to resolve chromatographically.
The logical flow of this multi-technique assessment is depicted below.
Caption: Overall workflow for comprehensive purity assessment.
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result is grounded in the robustness of the experimental protocol. Each method described below includes system suitability tests (SSTs), which are critical checks to ensure the analytical system is performing correctly before and during sample analysis. This adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), ensures the protocol is a self-validating system.[4][5][6]
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Causality: HPLC is selected as the primary quantitative technique due to its high resolving power for non-volatile organic molecules. A reversed-phase method using a C18 column is ideal for a moderately polar compound like this compound, providing excellent separation from both more polar and less polar impurities. UV detection is chosen for its sensitivity to the aromatic ring system.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. The acid helps to protonate silanol groups on the column and the analyte, leading to sharper peaks. Filter through a 0.45 µm filter and degas.
-
Standard & Sample Preparation:
-
Diluent: Use the mobile phase as the diluent.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh ~25 mg of a certified this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[7]
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Stock Standard Solution to 10.0 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the commercial sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0, and the number of theoretical plates should be > 2000.[8] These criteria confirm the precision and efficiency of the chromatographic system.
-
-
Analysis and Data Processing:
-
Once the SST passes, inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the commercial sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Causality: GC-MS is the gold standard for identifying and quantifying volatile organic compounds. Its high separation efficiency (GC) combined with the definitive identification power of a mass spectrometer (MS) makes it ideal for detecting residual solvents (e.g., acetonitrile, ethyl acetate) that may be left over from synthesis and purification.
Detailed Protocol:
-
Sample Preparation: Accurately weigh ~50 mg of the commercial sample into a 10 mL headspace vial. Add 5 mL of a suitable high-boiling-point solvent, such as Dimethyl Sulfoxide (DMSO). Crimp the vial securely.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Hold at 40 °C for 5 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of highly volatile solvents at the beginning and less volatile impurities at the end.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 35-500 m/z.
-
-
Analysis and Data Processing:
-
Run the prepared sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification can be performed by creating a calibration curve with known standards for any identified solvents if precise concentration values are required.
-
¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling
Causality: ¹H NMR provides an unambiguous confirmation of the compound's structure by mapping its proton environment. It is also a powerful purity assessment tool because the area of each signal is directly proportional to the number of protons it represents. This allows for the detection and, in some cases, quantification of impurities without needing to isolate them or have reference standards.[9][10]
Detailed Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the commercial sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Parameters: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio. A relaxation delay (D1) of at least 5 times the longest T1 of interest is crucial for accurate integration and quantification.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Structural Confirmation: Compare the chemical shifts, integration values, and coupling patterns to the known spectrum of this compound.
-
Impurity Analysis: Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. Integrate these impurity peaks relative to a known signal from the main compound to estimate their concentration.
-
Comparative Data & Interpretation
To illustrate the application of this workflow, we present hypothetical data from the analysis of three different commercial batches of this compound.
Table 1: Comparative Purity Analysis of Commercial this compound
| Parameter | Commercial Source A | Commercial Source B | Commercial Source C |
| Purity by HPLC (% Area) | 99.8% | 98.5% | 99.5% |
| Number of Impurities (HPLC > 0.05%) | 1 | 4 | 2 |
| ¹H NMR Assessment | Structure confirmed. No significant organic impurities detected. | Structure confirmed. Minor unidentified aromatic signals (~0.5%). | Structure confirmed. Trace signals consistent with 4-chlorobenzoic acid. |
| GC-MS Findings | Residual Acetonitrile (800 ppm) | No significant residual solvents detected. | Residual Toluene (150 ppm) |
Interpretation of Field-Proven Insights:
-
Commercial Source A: Appears excellent based on HPLC purity. However, the GC-MS data reveals a high level of residual acetonitrile. While this may be acceptable for some chemical synthesis applications, it could be a confounding factor in cell-based assays or in vivo studies.
-
Commercial Source B: Shows a lower purity by HPLC and the presence of multiple unknown impurities. The ¹H NMR confirms the presence of unidentified aromatic impurities. This batch would be considered high-risk for any application requiring high purity and should be avoided.
-
Commercial Source C: Presents a good balance. The HPLC purity is high, and the major impurity identified by NMR is a known, process-related impurity (the starting carboxylic acid). The residual solvent level is well within acceptable limits for most applications according to ICH guidelines. This batch would likely be the most suitable for sensitive applications.
The interrelationship between these analytical techniques in building a complete purity profile is crucial.
Caption: Interrelation of analytical methods for a complete profile.
Conclusion
Benchmarking the purity of a critical reagent like this compound is not a trivial task satisfied by a single number. It requires a thoughtful, multi-pronged analytical strategy. By integrating the quantitative power of HPLC, the volatile impurity screening of GC-MS, and the structural confirmation of ¹H NMR, researchers can build a comprehensive and trustworthy purity profile. This rigorous approach mitigates the risk of experimental artifacts caused by unknown impurities and ultimately upholds the principles of scientific reproducibility and integrity. When in doubt, researchers should not hesitate to request detailed, multi-technique analytical data from their suppliers or conduct this analysis in-house to ensure the quality of their starting materials.
References
- 1. veeprho.com [veeprho.com]
- 2. toref-standards.com [toref-standards.com]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
A Comparative Guide to Acyl Reactivity: 4-Chlorobenzoyl Chloride vs. 4-Chlorobenzoic Acid
For researchers, scientists, and professionals in drug development, the choice of a starting reagent is a critical decision that dictates synthetic strategy, reaction efficiency, and overall yield. This guide provides an in-depth technical comparison of two structurally similar yet profoundly different acylating agents: 4-chlorobenzoyl chloride and 4-chlorobenzoic acid. While both molecules feature the 4-chlorobenzoyl backbone, their reactivity profiles, particularly in nucleophilic acyl substitution reactions, are worlds apart. We will dissect the fundamental principles governing this disparity, supported by mechanistic insights and practical experimental considerations.
Part 1: The Decisive Factors: Electronic Structure and Leaving Group Aptitude
The dramatic difference in reactivity between 4-chlorobenzoyl chloride and 4-chlorobenzoic acid is not arbitrary; it is a direct consequence of two core chemical principles: the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Electrophilicity of the Carbonyl Carbon
The heart of a nucleophilic acyl substitution reaction is the attack of a nucleophile on the partially positive carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to attack, and the faster the reaction proceeds.
-
4-Chlorobenzoyl Chloride: The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. The chlorine atom, through a strong inductive effect (-I), aggressively withdraws electron density from the carbonyl carbon.[1][2] While chlorine does possess lone pairs that could theoretically participate in resonance, the orbital overlap between the 3p orbital of chlorine and the 2p orbital of carbon is poor, making it a weak resonance donor.[3][4] The net result is a significant electron deficit on the carbonyl carbon, rendering it a highly potent electrophile.[3]
-
4-Chlorobenzoic Acid: In contrast, the carbonyl carbon is bonded to a hydroxyl (-OH) group. While oxygen is also highly electronegative, its lone pairs are in appropriately sized 2p orbitals that overlap effectively with the carbonyl's π-system. This allows for significant resonance donation (+R effect), where electron density from the hydroxyl oxygen is pushed into the carbonyl group. This resonance effect counteracts the inductive withdrawal, reducing the net positive charge on the carbonyl carbon compared to its acyl chloride counterpart.[3][5]
References
A Comparative Guide to the Biological Activity of 4-chloro-N-methylbenzamide and its N,N-dimethyl Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. The nuanced modulation of substituents on the benzamide core can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of two closely related analogs: 4-chloro-N-methylbenzamide and 4-chloro-N,N-dimethylbenzamide. While direct, head-to-head comparative studies are not extensively published, by leveraging established structure-activity relationship (SAR) principles for the broader benzamide class, we can construct a scientifically grounded comparison to guide further research and development.
Structural and Physicochemical Profile
The key structural difference between the two molecules lies in the substitution at the amide nitrogen. 4-chloro-N-methylbenzamide possesses a secondary amide, while the N,N-dimethyl analog features a tertiary amide. This seemingly minor alteration has significant implications for the molecule's hydrogen bonding capacity, polarity, and steric profile, all of which are critical determinants of biological interactions.
| Property | 4-chloro-N-methylbenzamide | This compound |
| Molecular Formula | C₈H₈ClNO | C₉H₁₀ClNO[1] |
| Molecular Weight | 169.61 g/mol | 183.63 g/mol [1] |
| Hydrogen Bond Donor | 1 | 0 |
| Hydrogen Bond Acceptor | 1 | 1 |
| LogP (Predicted) | ~2.1 | ~2.3 |
| Structure |
|
|
The presence of an N-H bond in 4-chloro-N-methylbenzamide allows it to act as a hydrogen bond donor, a critical feature for interacting with many biological targets such as enzymes and receptors.[2] The N,N-dimethyl analog lacks this capability, which can drastically alter its binding modes and subsequent biological effects.
Potential Biological Targets and Mechanisms of Action
Benzamide derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antifungal, and antipsychotic effects.[3][4] The 4-chloro substitution on the benzene ring is a common feature in many biologically active compounds, often enhancing potency.[5]
Based on the broader class of benzamide-containing molecules, potential mechanisms of action for these two compounds could involve:
-
Enzyme Inhibition: Many benzamides are known to be inhibitors of enzymes such as histone deacetylases (HDACs) or poly(ADP-ribose) polymerase (PARP).[2][6] The interaction with the enzyme's active site is often dependent on specific hydrogen bonding and hydrophobic interactions.
-
Receptor Modulation: Substituted benzamides can act as ligands for various G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.[7]
-
Disruption of Protein-Protein Interactions: The benzamide scaffold can serve as a basis for designing molecules that interfere with critical protein-protein interactions within signaling pathways.
The difference in N-substitution is likely to lead to variations in target selectivity and potency. The N-H group of 4-chloro-N-methylbenzamide may be crucial for binding to certain targets, while the bulkier and more lipophilic N,N-dimethyl group of its analog might favor interactions with other proteins or influence its ability to cross cellular membranes.
Caption: Potential mechanism of action for benzamide analogs.
Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between 4-chloro-N-methylbenzamide and its N,N-dimethyl analog, a series of well-defined experiments are necessary. The following protocols provide a framework for a robust comparative evaluation.
Cell Viability Assay (MTT Assay)
This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compounds on a panel of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 4-chloro-N-methylbenzamide and this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
In Vitro Kinase Inhibition Assay
This assay will determine if the compounds inhibit the activity of a specific kinase, a common target for anticancer drugs.
Principle: A luminescent kinase assay (e.g., Kinase-Glo®) can be used to quantify the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., a panel of receptor tyrosine kinases), its substrate, and ATP.
-
Compound Addition: Add varying concentrations of 4-chloro-N-methylbenzamide and this compound to the wells. Include appropriate controls (no enzyme, no compound).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
References
- 1. This compound | C9H10ClNO | CID 84180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 4-Chloro-N,N-dimethylbenzamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and unwavering laboratory safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-Chloro-N,N-dimethylbenzamide, moving beyond mere procedural steps to explain the scientific rationale behind each critical safety measure. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Based on the safety profiles of similar compounds such as 4-Chloro-N,N-diethylbenzamide and N,N-Dimethylbenzamide, we can infer the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[2][3]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[3]
Given these potential risks, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to minimize exposure.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Goggles should conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield provides an additional layer of protection against splashes, particularly when handling larger quantities or during dissolution. This is critical due to the compound's classification as a serious eye irritant.[1][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling solid chemicals. It is advisable to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.[4] |
| Body | Laboratory Coat | A long-sleeved lab coat is mandatory to protect skin and personal clothing from accidental spills and contamination. |
| Respiratory | NIOSH-Approved Respirator or Chemical Fume Hood | All handling of solid this compound should ideally be performed within a certified chemical fume hood to prevent the inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |
Operational Plan: From Receipt to Disposal
A systematic workflow is paramount to ensuring safety at every stage of handling this compound.
Pre-Handling Preparations
-
Designated Work Area: All work with this compound should be conducted in a designated area, preferably a chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather all Materials: Have all necessary equipment and reagents, including waste containers, within the designated work area before starting.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood.
-
Use a spatula to transfer the chemical to the reaction vessel. Avoid any scooping actions that could create airborne dust.
-
-
Dissolution:
-
If dissolving the compound, add the solid slowly to the solvent to prevent splashing.
-
If heating is necessary, use a controlled heating source such as a heating mantle or a water bath.
-
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work surface and any non-disposable equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye and face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: This compound should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.[5]
-
Containerization:
-
Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous solid waste.[5]
-
Any solvent used for cleaning and decontamination should be collected in a separate, labeled container for hazardous liquid waste.
-
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Never dispose of this chemical down the drain or in the regular trash.[5]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and steps in the safe handling of this compound.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Conclusion: A Culture of Safety
The principles outlined in this guide are designed to foster a proactive safety culture within your laboratory. By understanding the rationale behind each step, you are better equipped to make informed decisions that protect you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety protocols and the most current safety data available for any chemical you handle.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
